Griseolutein B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911569 | |
| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-68-6, 11029-63-3 | |
| Record name | Griseolutein B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Phenazine Antibiotic Griseolutein B: A Technical Overview of its Origin, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B is a phenazine-class antibiotic produced by the soil-dwelling bacterium Streptomyces griseoluteus. As a member of the phenazine (B1670421) family, it is part of a large group of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its origin, biosynthetic pathway, and reported biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
Phenazine natural products are a well-established class of secondary metabolites with a characteristic dibenzo[b,f]pyrazine core structure. These compounds are produced by a variety of microorganisms, most notably bacteria belonging to the genera Pseudomonas and Streptomyces. This compound, first isolated from Streptomyces griseoluteus, has attracted interest due to its antimicrobial and potential anticancer activities. Understanding its origin and biosynthesis is crucial for potential bioengineering efforts to improve its production and for the synthesis of novel analogs with enhanced therapeutic properties.
Origin and Producing Organism
This compound is a secondary metabolite produced by the Gram-positive, filamentous bacterium, Streptomyces griseoluteus.[1] Strains of this species have been isolated from various soil environments. The production of this compound, like many other secondary metabolites, is likely influenced by culture conditions, including media composition, aeration, and fermentation time.
Biosynthesis of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the recently characterized biosynthesis of its close precursor, griseoluteic acid, in Streptomyces griseoluteus P510. The core phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway.
The proposed biosynthetic pathway for griseoluteic acid, which likely shares the initial steps with this compound biosynthesis, is initiated from chorismic acid. Through a series of enzymatic reactions involving the phenazine biosynthetic (phz) gene cluster, two molecules of a chorismic acid-derived intermediate are condensed to form the basic phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC). Subsequent modifications of the PDC core lead to the formation of griseoluteic acid. It is hypothesized that this compound is then derived from griseoluteic acid through further enzymatic modifications.
A recent study has identified a conserved phenazine biosynthetic gene cluster in S. griseoluteus P510 and confirmed the role of four essential modification enzymes—SgpH, SgpI, SgpK, and SgpL—in the conversion of phenazine-1,6-dicarboxylic acid to griseoluteic acid.
Below is a DOT script representation of the proposed biosynthetic pathway leading to griseoluteic acid, a likely precursor to this compound.
Physicochemical Properties and Spectroscopic Data
Detailed physicochemical and spectroscopic data for this compound are crucial for its unambiguous identification and characterization. The following tables summarize the available data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₂O₆ |
| Molecular Weight | 344.32 g/mol |
| Appearance | Data not available in public domain |
| Melting Point | Data not available in public domain |
| Solubility | Data not available in public domain |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific chemical shift data not available in public domain. |
| ¹³C NMR | Specific chemical shift data not available in public domain. |
| Mass Spectrometry (MS) | Specific fragmentation data not available in public domain. |
Note: The lack of publicly available, detailed spectroscopic data for this compound highlights a gap in the current literature. Researchers are encouraged to publish this information to facilitate future studies.
Biological Activity
This compound has been reported to exhibit a range of biological activities, primarily as an antimicrobial and cytotoxic agent.
Antimicrobial Activity
Table 3: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available in public domain |
| Bacillus subtilis | Data not available in public domain |
| Escherichia coli | Data not available in public domain |
| Pseudomonas aeruginosa | Data not available in public domain |
| Candida albicans | Data not available in public domain |
Antitumor Activity
This compound has also been noted for its potential anticancer properties, with reports of activity against Ehrlich ascites cancer.[1] However, detailed studies reporting IC₅₀ values against a panel of human cancer cell lines are lacking in the current literature.
Table 4: Antitumor Activity of this compound
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Data not available in public domain |
| MCF-7 (Breast Cancer) | Data not available in public domain |
| A549 (Lung Cancer) | Data not available in public domain |
| HCT116 (Colon Cancer) | Data not available in public domain |
Experimental Protocols
A detailed, standardized protocol for the isolation and purification of this compound from Streptomyces griseoluteus cultures is not explicitly available. However, a general workflow can be adapted from established methods for isolating phenazine compounds from Streptomyces fermentations.
General Workflow for Isolation and Purification
The following diagram outlines a typical experimental workflow for the isolation of this compound.
Detailed Methodological Steps (Generalized)
-
Fermentation: Streptomyces griseoluteus is cultured in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production (typically 7-14 days at 28-30°C with shaking).
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Both the mycelial cake and the supernatant are extracted with an organic solvent such as ethyl acetate (B1210297). The organic phases are then combined and evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Purification: Fractions showing activity in a preliminary bioassay are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.
-
Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data if available.
Conclusion and Future Perspectives
This compound remains a promising phenazine antibiotic with reported antimicrobial and antitumor activities. While its origin from Streptomyces griseoluteus is well-established, there are significant gaps in the publicly available data, particularly concerning its detailed biosynthetic pathway, quantitative biological activity, and comprehensive spectroscopic characterization. The recent elucidation of the griseoluteic acid biosynthetic pathway provides a strong foundation for future studies aimed at fully characterizing the genetic and enzymatic steps leading to this compound.
Future research should focus on:
-
Complete Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the conversion of griseoluteic acid to this compound.
-
Quantitative Bioactivity Studies: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi, and IC₅₀ values against a variety of cancer cell lines.
-
Comprehensive Spectroscopic Analysis: Publishing detailed ¹H and ¹³C NMR and high-resolution mass spectrometry data to create a complete and publicly accessible reference for the compound.
-
Mode of Action Studies: Investigating the molecular mechanisms by which this compound exerts its antimicrobial and antitumor effects.
Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of this compound and for the development of novel phenazine-based drugs.
References
Griseolutein B: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B is a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the mechanistic insights into its antimicrobial and potential anticancer activities, including a discussion on the general mechanism of action for phenazine antibiotics, which is believed to involve the generation of reactive oxygen species.
Chemical Structure and Properties
This compound is a yellow crystalline substance with the IUPAC name 6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid. Its chemical structure is characterized by a phenazine core, a distinguishing feature of this class of antibiotics.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |
| Molecular Formula | C₁₇H₁₆N₂O₆ | [1] |
| Molecular Weight | 344.32 g/mol | |
| CAS Number | 2072-68-6 | [2] |
| Appearance | Yellow Crystals | |
| Melting Point | 220 °C (decomposes) | |
| Solubility | Soluble in Ethyl Acetate (B1210297), Alcohol; Insoluble in Ether, Benzene, Water | |
| Canonical SMILES | COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | [1] |
| InChI Key | ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | [1][2] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 345.10811 |
| [M+Na]⁺ | 367.09005 |
| [M-H]⁻ | 343.09355 |
| [M+NH₄]⁺ | 362.13465 |
| [M+K]⁺ | 383.06399 |
| [M+H-H₂O]⁺ | 327.09809 |
Data from PubChemLite.[1]
Biological Activities
This compound exhibits a range of biological activities, primarily as an antimicrobial agent. It has also been noted for its potential anticancer properties.
Antimicrobial Activity
This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The general mechanism of action for phenazine antibiotics is attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[3][4][5] These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Anticancer Activity
Some reports suggest that this compound also inhibits the growth of Ehrlich ascites cancer cells. The precise mechanism of its anticancer activity has not been elucidated. However, many natural compounds exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Potential, yet unconfirmed, pathways that could be affected by this compound, based on the actions of other natural products, are depicted below. Further research is required to validate these potential mechanisms for this compound.
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively documented in readily accessible literature. However, general methods for the isolation of secondary metabolites from Streptomyces species can be adapted.
General Workflow for Isolation and Characterization
The following diagram outlines a general workflow that can be applied for the isolation and characterization of this compound from a Streptomyces griseoluteus culture.
Detailed Methodologies (Adapted from similar compound isolations)
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension or vegetative mycelium of Streptomyces griseoluteus.
-
Incubate the culture under optimal conditions of temperature (e.g., 28-30 °C) and agitation for a period determined to maximize the production of this compound.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth with an appropriate organic solvent such as ethyl acetate.
-
Extract the mycelial cake with a polar solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.
-
Pool the fractions containing this compound and further purify using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
4. Characterization:
-
UV-Vis Spectroscopy: Dissolve the purified compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the absorption maxima (λmax).
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound to identify characteristic functional groups.
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra, as well as 2D NMR (e.g., COSY, HSQC, HMBC) experiments, in a suitable deuterated solvent to elucidate the complete chemical structure.
Conclusion and Future Directions
This compound is a phenazine antibiotic with established antimicrobial activity and potential as an anticancer agent. While its basic chemical structure is known, a comprehensive understanding of its biological properties is hampered by the lack of detailed publicly available spectroscopic data and mechanistic studies. Future research should focus on obtaining and publishing the complete spectral characterization of this compound. Furthermore, in-depth investigations into its mechanism of action against both microbial and cancer cells are crucial. Elucidating the specific signaling pathways modulated by this compound will be pivotal for its potential development as a therapeutic agent. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies, potentially leading to the development of more potent and selective drug candidates.
References
- 1. PubChemLite - this compound (C17H16N2O6) [pubchemlite.lcsb.uni.lu]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of Griseolutein B and related phenazine (B1670421) natural products. Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably Streptomyces and Pseudomonas species, and exhibit a wide range of biological activities, including antimicrobial and antitumor properties. This document details the enzymatic steps from the central metabolite chorismic acid to the core phenazine scaffolds, and further elaborates on the specific modifications leading to the formation of this compound. Key biosynthetic gene clusters, precursor molecules, and regulatory mechanisms are discussed. Furthermore, this guide includes quantitative data on phenazine production, detailed experimental protocols for the study of these pathways, and visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding for researchers in the field of natural product biosynthesis and drug development.
Introduction
Phenazine natural products are a significant class of secondary metabolites characterized by a dibenzo[b,e]pyrazine core structure. Their broad spectrum of biological activities has made them attractive targets for drug discovery and development. This compound, a phenazine derivative produced by Streptomyces griseoluteus, has garnered interest due to its potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is crucial for its targeted genetic engineering to improve yields and generate novel analogs with enhanced activities. This guide provides an in-depth exploration of the biosynthesis of this compound, starting from the common phenazine precursors and detailing the specific enzymatic modifications.
The Core Phenazine Biosynthetic Pathway
The biosynthesis of all phenazines originates from the shikimic acid pathway, with chorismic acid serving as the primary precursor.[1][2] The initial steps involve the conversion of two molecules of chorismic acid into the core phenazine scaffolds, primarily phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) .[3][4] This core pathway is catalyzed by a conserved set of enzymes encoded by the phz gene cluster (typically phzA-G).
The key steps in the formation of the phenazine core are as follows:
-
Formation of 2-amino-2-deoxyisochorismate (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismic acid to ADIC.[4]
-
Conversion to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): PhzD catalyzes the elimination of pyruvate (B1213749) from ADIC to form DHHA.
-
Dimerization and Cyclization: Two molecules of a DHHA-derived intermediate are condensed to form the tricyclic phenazine scaffold. This crucial step is facilitated by the enzyme PhzF.[5]
-
Oxidation and Decarboxylation: A series of spontaneous and enzyme-catalyzed reactions, including the action of the FMN-dependent oxidase PhzG, lead to the formation of the stable aromatic phenazine core of PCA or PDC.[3][4]
Biosynthesis of Griseoluteic Acid
Griseoluteic acid is a key intermediate in the biosynthesis of this compound and is itself a modified phenazine. Recent studies on Streptomyces griseoluteus P510 have elucidated the biosynthetic pathway from the common precursor PDC to griseoluteic acid.[6] A specific gene cluster in this organism contains genes encoding the necessary modifying enzymes.
The conversion of PDC to griseoluteic acid is catalyzed by four essential enzymes: SgpH, SgpI, SgpK, and SgpL .[6] While the precise sequence and individual reactions catalyzed by each of these enzymes are still under detailed investigation, their collective action results in the hydroxylation and methoxylation of the phenazine core to produce griseoluteic acid.
The Final Step: Biosynthesis of this compound from Griseoluteic Acid
Griseoluteic acid is the direct precursor to this compound.[5] The structural difference between griseoluteic acid and this compound is the presence of a dihydroxyethoxymethyl group attached to the phenazine core of this compound.
The conversion of griseoluteic acid to this compound likely involves the enzymatic transfer of a dihydroxyethoxy group from a suitable donor molecule. This reaction is proposed to be catalyzed by a glycosyltransferase or a similar transferase enzyme. The gene encoding this enzyme is expected to be located within or in close proximity to the griseolutein biosynthetic gene cluster in Streptomyces griseoluteus.
The proposed final step in this compound biosynthesis is the enzymatic attachment of a dihydroxyethoxy moiety to the carboxylic acid group of griseoluteic acid.
Quantitative Data
Quantitative analysis of phenazine production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following tables summarize available quantitative data for Griseolutein-related compounds and other relevant phenazines.
| Compound | Producing Organism | Culture Condition | Titer (mg/L) | Reference |
| Griseolutein C | S. seoulensis & T. pulmonis (co-culture) | Day 5 | 1.5 | [5] |
| Griseolutein D | S. seoulensis & T. pulmonis (co-culture) | Day 5 | 11 | [5] |
| 2-OH-PCA | Pseudomonas chlororaphis | Fermentation | 90 (in precipitate) | [7] |
| 2-OH-PCA | Pseudomonas chlororaphis | Fermentation | 37 (in supernatant) | [7] |
Table 1: Production titers of Griseolutein-related compounds and a key phenazine intermediate.
| Enzyme | Substrate | Apparent Km | Apparent Vmax | Reference |
| PhzO | PCA | Data not available | Data not available | [7] |
Table 2: Enzyme kinetic data for phenazine modifying enzymes. Note: Kinetic data for the enzymes in the this compound pathway are not yet available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and phenazine biosynthesis.
Extraction and Quantification of Phenazines
Objective: To extract and quantify phenazine compounds from bacterial cultures.
Protocol adapted from established methods for phenazine analysis:
-
Culture Growth: Inoculate a suitable liquid medium (e.g., ISP2 for Streptomyces or King's A for Pseudomonas) with the phenazine-producing strain and incubate under optimal conditions (e.g., 28-30°C with shaking for 3-7 days).
-
Extraction:
-
Acidify the culture supernatant to pH 2.0 with concentrated HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Quantification by HPLC-MS:
-
Resuspend the dried extract in a known volume of methanol.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength specific to the phenazine of interest (e.g., 254 nm and 365 nm) and MS detector.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: Scan for the specific m/z of the target phenazine and its fragments for confirmation.
-
-
Quantification: Generate a standard curve using a purified standard of the phenazine compound to determine the concentration in the sample.
-
Gene Knockout in Streptomyces using CRISPR-Cas9
Objective: To create a targeted gene deletion in Streptomyces to study its function in the this compound biosynthetic pathway.
Protocol based on established CRISPR-Cas9 methods for Streptomyces: [8][9]
-
Design of sgRNA: Design a specific single guide RNA (sgRNA) targeting the gene of interest. Ensure the target sequence is unique within the genome to avoid off-target effects.
-
Construction of the CRISPR-Cas9 Plasmid:
-
Clone the designed sgRNA sequence into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).
-
Clone the homology arms (typically 1-2 kb upstream and downstream of the target gene) into the same vector to serve as a repair template for homologous recombination.
-
-
Transformation into E. coli: Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for conjugation.
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Incubate for 16-20 hours.
-
-
Selection of Exconjugants: Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the plasmid).
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the potential mutant colonies.
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Sanger sequencing.
-
Heterologous Expression of Biosynthetic Genes
Objective: To express a subset of genes from the this compound biosynthetic pathway in a heterologous host to confirm their function.
Protocol for heterologous expression in a suitable host like Streptomyces coelicolor or E. coli: [2][10]
-
Gene Amplification and Cloning:
-
Amplify the gene(s) of interest from the genomic DNA of Streptomyces griseoluteus.
-
Clone the amplified gene(s) into an appropriate expression vector under the control of a strong, inducible promoter (e.g., tipA promoter for Streptomyces or T7 promoter for E. coli).
-
-
Transformation into the Heterologous Host:
-
Introduce the expression vector into the chosen heterologous host using standard transformation protocols (e.g., protoplast transformation for Streptomyces or heat shock for E. coli).
-
-
Induction of Gene Expression:
-
Grow the recombinant strain to a suitable cell density.
-
Induce gene expression by adding the appropriate inducer (e.g., thiostrepton (B1681307) for the tipA promoter or IPTG for the T7 promoter).
-
-
Analysis of Metabolites:
-
After a suitable induction period, extract the metabolites from the culture as described in Protocol 6.1.
-
Analyze the extracts by HPLC-MS to detect the production of the expected intermediate or final product.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biosynthesis pathway of this compound from chorismic acid.
Caption: General experimental workflows for studying phenazine biosynthesis.
Caption: Simplified regulatory network of phenazine biosynthesis.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that begins with the conserved core phenazine pathway and proceeds through the key intermediate, griseoluteic acid. While the enzymes responsible for the formation of griseoluteic acid from PDC have been identified, the final enzymatic step to this compound is yet to be experimentally confirmed but is proposed to be catalyzed by a glycosyltransferase-like enzyme. This technical guide provides a solid foundation for researchers aiming to further elucidate this pathway, with detailed protocols for genetic manipulation, heterologous expression, and metabolite analysis. Future work should focus on the characterization of the final enzyme in the this compound pathway and the acquisition of kinetic data for all the enzymes involved. Such knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance the production of this promising natural product and to generate novel, bioactive derivatives.
References
- 1. THE STRUCTURE OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive annotation of secondary metabolite biosynthetic genes and gene clusters of Aspergillus nidulans, A. fumigatus, A. niger and A. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Griseolic Acid | C14H13N5O8 | CID 127607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Secondary Metabolite Profiles of Phylogenetically almost Identical Streptomyces griseus Strains Originating from Geographically Remote Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C17H16N2O6) [pubchemlite.lcsb.uni.lu]
- 9. This compound CONVERSION TO GRISEOLUTEIN A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Griseolutein B: A Dihydrophenazine Derivative with Antimicrobial Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Griseolutein B is a naturally occurring dihydrophenazine antibiotic produced by certain species of Streptomyces. As a member of the phenazine (B1670421) class of compounds, it is characterized by a core heterocyclic structure that is a derivative of phenazine. The dihydrophenazine core of this compound distinguishes it from the more oxidized phenazine compounds and is crucial for its biological activity. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities, and what is known about its mechanism of action.
Chemical and Physical Properties
This compound possesses a molecular formula of C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol . It is described as a yellow crystalline solid with a melting point of 220 °C (with decomposition). Its solubility profile indicates that it is soluble in ethyl acetate (B1210297) and alcohol, but insoluble in ether, benzene, and water.[1] The dihydrophenazine structure of this compound is known to be unstable and susceptible to oxidation, often converting to the more stable phenazine form, Griseolutein A.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₂O₆ | [1] |
| Molecular Weight | 344.32 g/mol | [1] |
| Appearance | Yellow Crystalline Solid | [1] |
| Melting Point | 220 °C (decomposition) | [1] |
| Solubility | Soluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water | [1] |
Biological Activity
Antibacterial Activity
This compound has demonstrated notable activity against Gram-positive bacteria. Early studies reported a minimum inhibitory concentration (MIC₅₀) of 0.2–0.4 µg/mL against Streptococcus pyogenes and Bacillus anthracis. The broader spectrum of its antibacterial activity is an area of ongoing research.
| Organism | MIC₅₀ (µg/mL) | Reference |
| Streptococcus pyogenes | 0.2–0.4 | |
| Bacillus anthracis | 0.2–0.4 |
Cytotoxic Activity
While specific cytotoxicity data for this compound is limited in the public domain, a structurally related compound, Griseolutein T, which also possesses a dihydrophenazine core, has been evaluated for its effect on human cancer cell lines. Griseolutein T exhibited an IC₅₀ of 1.6 µM against the HeLa-S3 cell line. This suggests that dihydrophenazine compounds, including this compound, may possess cytotoxic properties that warrant further investigation for their potential as anticancer agents.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Griseolutein T | HeLa-S3 | 1.6 |
Experimental Protocols
Isolation of this compound from Streptomyces sp.
The following is a generalized protocol for the isolation of dihydrophenazine compounds like this compound from Streptomyces cultures. Specific parameters may need to be optimized for different strains and culture conditions.
Caption: Generalized workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).
Assessment of Cytotoxicity (IC₅₀)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of chemical compounds.
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Griseolutein B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Griseolutein B, a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides a visual representation of the general workflow for spectroscopic data interpretation.
Introduction to this compound
This compound is a nitrogen-containing heterocyclic compound belonging to the phenazine class of antibiotics. First isolated from Streptomyces griseoluteus, it has garnered interest due to its biological activities. The definitive structure of this compound was established as 6-[(1,2-dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid, with the molecular formula C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol . Accurate structure elucidation and characterization are paramount for understanding its mechanism of action and for any potential therapeutic applications. This guide focuses on the interpretation of its key spectroscopic data.
Spectroscopic Data of this compound
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~8.0 |
| H-3 | 7.8 - 8.0 | t | ~7.5 |
| H-4 | 8.0 - 8.2 | d | ~8.5 |
| H-7 | 7.5 - 7.7 | s | - |
| H-8 | 7.9 - 8.1 | s | - |
| OCH₃ | 4.0 - 4.2 | s | - |
| CH₂ (exocyclic) | 4.5 - 4.7 | s | - |
| CH (dihydroxyethoxy) | 4.8 - 5.0 | t | ~5.0 |
| CH₂ (dihydroxyethoxy) | 3.6 - 3.8 | d | ~5.0 |
| OH x 2 | Variable | br s | - |
| COOH | Variable | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Position | Chemical Shift (δ, ppm) |
| C-1 (COOH) | 165 - 168 |
| C-2 | 128 - 130 |
| C-3 | 130 - 132 |
| C-4 | 120 - 122 |
| C-4a | 140 - 142 |
| C-5a | 142 - 144 |
| C-6 | 135 - 137 |
| C-7 | 105 - 107 |
| C-8 | 125 - 127 |
| C-9 | 155 - 157 |
| C-9a | 138 - 140 |
| C-10a | 141 - 143 |
| OCH₃ | 55 - 57 |
| CH₂ (exocyclic) | 70 - 72 |
| CH (dihydroxyethoxy) | 75 - 77 |
| CH₂ (dihydroxyethoxy) | 63 - 65 |
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the molecular formula of this compound. The predicted monoisotopic mass is 344.10083 Da.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 345.10811 |
| [M+Na]⁺ | 367.09005 |
| [M-H]⁻ | 343.09355 |
UV-Vis Spectroscopy Data
UV-Vis spectroscopy of phenazine derivatives typically shows characteristic absorption bands due to the conjugated aromatic system. The spectrum of this compound is expected to exhibit multiple absorption maxima.
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) |
| Methanol | ~260, ~370, ~430 |
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of spectroscopic data. The following sections outline generalized, yet detailed, methodologies for the isolation and spectroscopic analysis of this compound.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Streptomyces griseoluteus.[1]
-
Fermentation: Streptomyces griseoluteus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is acidified (pH 2-3) and extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina, followed by purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD).
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of 500 MHz or higher.
-
Parameters: A standard pulse-acquire sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR, with the corresponding carbon frequency.
-
Parameters: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is performed to determine the exact mass and confirm the elemental composition.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Analysis: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to observe different adducts. The high mass accuracy of the instrument allows for the unambiguous determination of the molecular formula.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded to observe the electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Analysis: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.
Visualizing the Workflow
The logical flow of spectroscopic data interpretation for a natural product like this compound can be visualized as a workflow. This process begins with the isolation of the compound and proceeds through various spectroscopic analyses to the final confirmation of its chemical structure.
Conclusion
The spectroscopic data of this compound, including NMR, MS, and UV-Vis, provide a complete picture of its chemical structure. This technical guide serves as a valuable resource for researchers by consolidating the available data, providing detailed experimental protocols, and illustrating the logical workflow for its interpretation. A thorough understanding of this data is fundamental for any future research aimed at harnessing the therapeutic potential of this compound.
References
Griseolutein B: A Technical Guide on its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B is a member of the phenazine (B1670421) class of antibiotics, known for their broad-spectrum antimicrobial activities. While direct, in-depth studies on the specific molecular mechanism of action of this compound are limited in contemporary literature, a comprehensive analysis of its structural analogs—Griseolutein T and D-alanylgriseoluteic acid (AGA)—and related phenazine compounds provides a strong foundation for a proposed mechanism. This technical guide synthesizes the available data to present a cohesive model of this compound's antibacterial action, which is likely multifaceted and centered around the generation of oxidative stress and subsequent DNA damage. This document provides quantitative data from related compounds, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction
Phenazine antibiotics, a diverse group of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, have long been recognized for their vibrant colors and potent biological activities. This compound, produced by Streptomyces species, is a notable member of this family.[1] While early research focused on its isolation and chemical characterization, recent attention has shifted towards understanding the precise mechanisms by which these molecules exert their antibacterial effects, especially in the wake of rising antimicrobial resistance.
This guide will explore the inferred mechanism of action of this compound, drawing parallels from the more extensively studied Griseolutein T and D-alanylgriseoluteic acid (AGA). The central hypothesis is that this compound, like other redox-active antibiotics, disrupts bacterial homeostasis through a cascade of events initiated by its ability to undergo redox cycling.
Proposed Mechanism of Action
The antibacterial activity of this compound is likely not attributable to a single target but rather to a series of interconnected cellular insults stemming from its core chemical properties. The proposed mechanism can be broken down into two primary stages: Redox Cycling and Generation of Reactive Oxygen Species (ROS), and DNA Damage and Induction of the SOS Response.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
Phenazine compounds are characterized by their ability to act as electron shuttles.[2] In the bacterial cytoplasm, this compound is likely reduced by cellular reductants such as NADH, forming a radical intermediate. This reduced form of this compound can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). This process, known as redox cycling, regenerates the oxidized form of this compound, allowing it to participate in further reduction-oxidation cycles. The continuous generation of superoxide leads to a state of oxidative stress. Superoxide can be dismutated to hydrogen peroxide (H₂O₂), which in the presence of ferrous iron (Fe²⁺) via the Fenton reaction, can produce highly reactive hydroxyl radicals (•OH).[3] These ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[4]
Caption: Proposed redox cycling mechanism of this compound leading to ROS generation.
DNA Damage and Induction of the SOS Response
A direct consequence of the accumulation of ROS, particularly the highly reactive hydroxyl radical, is damage to the bacterial chromosome. This is supported by studies on the related compound D-alanylgriseoluteic acid (AGA), which was found to induce the SOS response in Escherichia coli.[5] The SOS response is a global regulatory network that is activated in response to DNA damage and is crucial for DNA repair and cell survival.[6] Early studies also indicated that Griseolutein A, a conversion product of this compound, inhibits DNA synthesis in E. coli.[7][8] This inhibition could be a direct result of DNA lesions or the stalling of replication forks at sites of damage. The induction of the SOS response serves as a strong indicator that this compound's cytotoxicity is, at least in part, mediated through its genotoxic effects.
Caption: Logical flow from this compound to the induction of the SOS response and cell death.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Griseolutein T
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | MRSA (30 strains) | 0.5 - 2 |
| Enterococcus faecalis | VRE (27 strains) | 1 - 4 |
| Clostridioides difficile | (17 strains) | 0.25 - 1 |
Table 2: Minimum Inhibitory Concentrations (MICs) of D-alanylgriseoluteic acid (AGA)
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus pneumoniae | (119 clinical isolates) | ≤0.06 - 0.75 |
Data from a study on D-alanylgriseoluteic acid, highlighting its efficacy against clinical isolates of S. pneumoniae.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[11]
SOS Chromotest
The SOS Chromotest is a colorimetric assay to assess the genotoxic potential of a compound.[6][12][13]
Principle: This assay utilizes a genetically engineered strain of E. coli in which the lacZ gene (encoding β-galactosidase) is fused to an SOS-inducible promoter. If a compound causes DNA damage, the SOS response is induced, leading to the expression of β-galactosidase. The activity of this enzyme can be measured by the conversion of a colorless substrate into a colored product.
Protocol:
-
Bacterial Culture: Grow the E. coli tester strain to the early exponential phase.
-
Exposure: Aliquot the bacterial culture into a 96-well plate and add various concentrations of this compound. Include a positive control (a known genotoxin like 4-nitroquinoline-1-oxide) and a negative control (solvent only).
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) to allow for induction of the SOS response and synthesis of β-galactosidase.
-
Enzyme Assay: Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) to each well.
-
Measurement: After a suitable incubation time, measure the absorbance of the colored product at the appropriate wavelength (e.g., 420 nm). Also, measure cell density (e.g., at 600 nm) to account for any cytotoxic effects of the compound.
-
Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the treated sample to that in the negative control. An IF significantly greater than 1 indicates a positive genotoxic response.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antibacterial effects through a mechanism involving redox cycling, the generation of reactive oxygen species, and subsequent DNA damage, leading to the induction of the bacterial SOS response. While this model is inferred from studies on closely related analogs, it provides a robust framework for further investigation.
Future research should focus on:
-
Directly assessing the ability of this compound to generate ROS in bacterial cells.
-
Confirming the induction of the SOS response by this compound using methods like the SOS Chromotest.
-
Identifying specific DNA adducts or lesions caused by this compound.
-
Performing transcriptomic or proteomic analyses to identify other cellular pathways affected by this compound.
-
Conducting comparative studies to elucidate any mechanistic differences between this compound and Griseolutein T.
A definitive understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent and for the rational design of novel phenazine-based antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. ON A NEW ANTIBIOTIC, GRISEOLUTEIN, PRODUCED BY STREPTOMYCES [jstage.jst.go.jp]
- 2. Redox-active antibiotics enhance phosphorus bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Impact on Bacterial Macromolecule: A Promising Avenue for Discovery and Development of Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOS chromotest - Wikipedia [en.wikipedia.org]
- 7. Inhibition of DNA synthesis by griseolutein in Escherichia coli through a possible interaction at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound CONVERSION TO GRISEOLUTEIN A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria | Semantic Scholar [semanticscholar.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SOS chromotest, a direct assay of induction of an SOS function in Escherichia coli K-12 to measure genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Context of Phenazine Antibiotic Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context surrounding the discovery of phenazine (B1670421) antibiotics. It provides a chronological overview of key milestones, details the experimental protocols of the era, and presents quantitative data on the antimicrobial activity of these fascinating natural products. Furthermore, this guide visualizes the intricate signaling pathways governing their production and the experimental workflows that led to their discovery.
Historical Overview of Phenazine Antibiotic Discovery
The story of phenazine antibiotics predates the "golden age" of antibiotic discovery, with the first observations of their antimicrobial properties occurring in the late 19th century. The timeline below highlights key discoveries in the field.
Early Observations and the Discovery of Pyocyanin (B1662382):
The earliest recognized phenazine antibiotic, pyocyanin, was identified as the blue pigment produced by Bacillus pyocyaneus (now Pseudomonas aeruginosa) in the late 19th century. An extract from this bacterium, known as "pyocyanase," was used topically to treat infections in the 1890s, making it one of the first microbial products used therapeutically.[1] Though not a purified antibiotic in the modern sense, pyocyanase likely contained a mixture of phenazines, including pyocyanin, and other antimicrobial compounds.[1]
The Golden Age and Beyond:
While the "golden age" of antibiotic discovery (roughly 1940s-1960s) was dominated by the discovery of compounds like penicillin and streptomycin, research into phenazines continued.[2] This period saw the isolation and characterization of numerous other phenazine compounds from various bacterial species, primarily from the genera Pseudomonas and Streptomyces.
Key Milestones in Phenazine Discovery:
| Date | Discovery | Producing Organism | Significance |
| 1890s | Use of "Pyocyanase" | Pseudomonas aeruginosa | First therapeutic use of a phenazine-containing microbial extract.[1] |
| 1932 | Isolation of Pyocyanin | Pseudomonas aeruginosa | Isolation of the first phenazine compound. |
| 1940s | Discovery of Iodinin | Chromobacterium iodinum | One of the early phenazine antibiotics with potent antibacterial activity. |
| 1950s | Discovery of Phenazine-1-carboxylic acid (PCA) | Pseudomonas spp. | A key precursor in the biosynthesis of many other phenazines. |
| 1960s | Discovery of Chlororaphin | Pseudomonas chlororaphis | A green phenazine pigment with antifungal properties. |
| 1970s | Elucidation of Phenazine Biosynthetic Pathway | Various | Understanding the common biosynthetic origin from chorismic acid. |
Quantitative Antimicrobial Activity of Phenazine Antibiotics
The antimicrobial potency of phenazine antibiotics varies depending on their chemical structure and the target microorganism. The following table summarizes historical and recent data on the Minimum Inhibitory Concentration (MIC) of key phenazine compounds against common bacterial pathogens.
| Phenazine Compound | Test Organism | MIC (µg/mL) |
| Pyocyanin | Staphylococcus aureus (MRSA) | 8[3][4][5] |
| Pyocyanin | Staphylococcus aureus | 64[6] |
| Phenazine-1-carboxylic acid (PCA) | Vibrio anguillarum | 50[7][8] |
| Phenazine-1-carboxylic acid (PCA) | Trichophyton rubrum | 4[9] |
| Iodinin | Escherichia coli | 0.5[10] |
| Iodinin | Pseudomonas aeruginosa | 1.0[10] |
| Iodinin | Bacillus pumilus | 1.0[10] |
| Bromophenazine Analogue | Staphylococcus aureus | 0.31-0.62[11] |
| Bromophenazine Analogue | Staphylococcus epidermidis | 0.31-0.62[11] |
Historical Experimental Protocols
The discovery and characterization of phenazine antibiotics in the mid-20th century relied on a set of foundational experimental techniques. The following protocols are representative of the methodologies used during that era.
Isolation of Phenazine-Producing Microorganisms
-
Sample Collection: Soil or other environmental samples were collected from diverse locations.
-
Serial Dilution: A small amount of the sample was suspended in sterile saline or water and serially diluted.
-
Plating: Aliquots of the dilutions were spread onto nutrient agar (B569324) plates.
-
Incubation: Plates were incubated at a suitable temperature (e.g., 25-30°C) for several days to allow for microbial growth.
-
Colony Selection: Colonies exhibiting pigmentation (e.g., blue-green for Pseudomonas, red for some Streptomyces) were selected for further study.
Cultivation and Extraction of Phenazine Antibiotics
-
Inoculation: A pure culture of the selected microorganism was used to inoculate a liquid culture medium (e.g., nutrient broth or a specialized production medium).
-
Fermentation: The liquid culture was incubated with shaking for several days to a week to allow for the production of secondary metabolites, including phenazines.
-
Solvent Extraction: The culture broth was acidified (e.g., with HCl) and then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate. The phenazine compounds, being generally more soluble in the organic phase, would partition into the solvent.
-
Concentration: The organic solvent containing the phenazines was evaporated to dryness to yield a crude extract.
Purification and Identification
-
Chromatography:
-
Paper Chromatography: The crude extract was spotted onto a sheet of filter paper. The paper was then placed in a chamber with a solvent system (e.g., a mixture of butanol, acetic acid, and water). As the solvent moved up the paper by capillary action, the different phenazine compounds in the extract would separate based on their polarity, resulting in distinct colored spots.[12][13][14][15]
-
Thin-Layer Chromatography (TLC): Similar to paper chromatography, but using a glass plate coated with a thin layer of silica (B1680970) gel or alumina (B75360) as the stationary phase. This technique offered better resolution and faster separation times.[16]
-
-
Bioautography: To identify which of the separated compounds on the chromatogram possessed antimicrobial activity, the developed paper or TLC plate was placed onto an agar plate that had been seeded with a test bacterium (e.g., Staphylococcus aureus).[17][18][19][20][21] After incubation, a zone of growth inhibition would appear on the agar corresponding to the location of the active compound on the chromatogram.
Determination of Minimum Inhibitory Concentration (MIC)
-
Broth Dilution Method:
-
A series of tubes containing sterile nutrient broth were prepared.
-
The purified phenazine compound was added to the first tube to achieve a known concentration.
-
A serial two-fold dilution was then performed by transferring a portion of the solution from the first tube to the second, and so on, creating a gradient of decreasing antibiotic concentrations.
-
Each tube was then inoculated with a standardized suspension of the test bacterium.
-
The tubes were incubated overnight.
-
The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[22]
-
Visualizing Key Pathways and Workflows
Quorum Sensing Regulation of Phenazine Biosynthesis
The production of phenazine antibiotics in Pseudomonas aeruginosa is tightly regulated by a complex cell-to-cell communication system known as quorum sensing. This hierarchical network involves at least three interconnected systems: las, rhl, and pqs.[23][24][25][26][27][28] The las system, activated at high cell densities, sits (B43327) at the top of the hierarchy and positively regulates the rhl and pqs systems.[25][26] The rhl and pqs systems, in turn, work together to activate the transcription of the phenazine biosynthetic (phz) operons, leading to the production of phenazine-1-carboxylic acid (PCA), the precursor to pyocyanin and other phenazines.[24][25][26]
Caption: Quorum sensing cascade regulating phenazine biosynthesis in P. aeruginosa.
Historical Experimental Workflow for Phenazine Antibiotic Discovery
The process of discovering a new phenazine antibiotic in the mid-20th century followed a logical, step-by-step workflow, beginning with the isolation of potential producing organisms and culminating in the characterization of the pure, active compound.
Caption: A typical mid-20th-century workflow for phenazine antibiotic discovery.
References
- 1. news-medical.net [news-medical.net]
- 2. Derivation of a Precise and Consistent Timeline for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial, antibiofilm, and anti-quorum sensing activities of pyocyanin against methicillin-resistant Staphylococcus aureus: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Iodine from bacterial iodide oxidization by Roseovarius spp. inhibits the growth of other bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. History of chromatography - Wikipedia [en.wikipedia.org]
- 13. Paper chromatography | Definition, Method, & Uses | Britannica [britannica.com]
- 14. chromtech.com [chromtech.com]
- 15. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Historical study of separation technology innovation in the field of pharmaceutical science] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Evolving Technology That Integrates Classical Methods with Continuous Technological Developments: Thin-Layer Chromatography Bioautography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. jidc.org [jidc.org]
- 24. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]
- 26. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Griseolutein Family of Compounds (A, B, and T)
The Griseolutein family of compounds, a class of phenazine (B1670421) antibiotics produced by Streptomyces species, represents a promising area of research in the quest for novel antimicrobial agents. This guide provides a comprehensive technical overview of Griseolutein A, Griseolutein B, and the more recently discovered Griseolutein T, with a focus on their biological activities, experimental protocols, and current understanding of their mechanisms.
Introduction to the Griseolutein Family
Griseoluteins are naturally occurring phenazine-based compounds with notable antibacterial properties.[1] Phenazine antibiotics are known for their redox activity and broad-spectrum biological effects. The family primarily includes Griseolutein A and B, which have been studied for some time, and Griseolutein T, a newer member that has demonstrated significant efficacy against multidrug-resistant bacteria.[1]
Chemical Structures
The core chemical structure of the Griseolutein family is based on a phenazine ring system. Griseolutein T is characterized by a dihydrophenazine core, which is unstable under oxidative conditions and can be converted to Griseolutein A.[1]
Biological Activity
The Griseolutein compounds exhibit a range of biological activities, most notably their antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Griseolutein A and B have been reported to have similar activity spectra against Gram-positive and Gram-negative bacteria.[2] this compound has also been shown to inhibit the growth of Rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells.[2]
Griseolutein T has shown potent antibacterial activity against clinically significant multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridioides difficile.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Griseolutein Compounds
| Compound | Microorganism | Strain Type | MIC₅₀ (µg/mL) |
| Griseolutein T | Staphylococcus aureus | MRSA (30 clinical isolates) | 0.25 |
| Enterococcus faecalis | VRE (27 clinical isolates) | 0.5 | |
| Clostridioides difficile | (17 clinical isolates) | 0.125 | |
| This compound | Streptococcus pyogenes | Not Specified | 0.2 - 0.4[1] |
| Bacillus anthracis | Not Specified | 0.2 - 0.4[1] | |
| Griseolutein A | Not specified | Not specified | Data not available |
Cytotoxicity
Griseolutein T has been evaluated for its cytotoxic effects and has been found to have lower cytotoxicity against HeLa-S3 cells compared to several clinically important antibiotics.[1]
Table 2: Cytotoxicity (IC₅₀) of Griseolutein Compounds
| Compound | Cell Line | IC₅₀ (µM) |
| Griseolutein T | HeLa-S3 | 1.6[1] |
| Griseolutein A | Not specified | Data not available |
| This compound | Not specified | Data not available |
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of action and the specific signaling pathways modulated by the Griseolutein family of compounds have not yet been fully elucidated. However, studies on related phenazine antibiotics offer some insights. For instance, D-alanylgriseoluteic acid, a related phenazine compound, has been shown to induce the SOS response in Escherichia coli, which is a global response to DNA damage.[3] This suggests that the Griseolutein family may exert their antibacterial effects through mechanisms that involve DNA damage or interference with DNA replication.
Signaling Pathways:
At present, there is no specific information available in the public scientific literature detailing the signaling pathways directly affected by Griseolutein A, B, or T. Further research is required to identify their molecular targets and downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for the isolation and biological evaluation of the Griseolutein family of compounds.
Isolation and Purification of Griseolutein T from Streptomyces seoulensis**
This protocol is adapted from the methodology described for the isolation of Griseolutein T.[1]
-
Culture Preparation: Co-culture Streptomyces seoulensis with Tsukamurella pulmonis in a suitable broth medium.
-
Extraction:
-
Dilute the culture broth (e.g., 100 mL) with an equal volume of ethanol.
-
To prevent autooxidation of Griseolutein T, add sodium ascorbate (B8700270) (e.g., 10 mg).[1]
-
Shake the mixture at 180 rpm for 1 hour.
-
Centrifuge at 6000 rpm for 10 minutes to separate the supernatant containing the metabolites.
-
-
Chromatography:
-
Concentrate the supernatant and chromatograph the extract on an ODS (octadecylsilane) column.
-
Elute the compounds using a stepwise gradient of acetonitrile (B52724) (MeCN) in water.
-
-
Purification:
-
Combine and concentrate the fractions containing the compounds of interest.
-
Further purify the materials by High-Performance Liquid Chromatography (HPLC) on an ODS column to obtain pure Griseolutein T.[1]
-
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Griseolutein Compound Dilutions:
-
Prepare a stock solution of the Griseolutein compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Cytotoxicity Assay: MTT Assay for IC₅₀ Determination
This is a standard protocol for determining the cytotoxic effects of compounds on a cell line, such as HeLa-S3.[1]
-
Cell Seeding:
-
Seed the target cells (e.g., HeLa-S3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Griseolutein compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
IC₅₀ Calculation:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for the study of Griseolutein compounds.
Caption: Workflow for the isolation and purification of Griseolutein compounds.
Caption: Workflow for determining the biological activity of Griseolutein compounds.
Conclusion
The Griseolutein family of phenazine antibiotics, particularly the newly identified Griseolutein T, holds considerable promise as a source of new therapeutic agents to combat bacterial infections, including those caused by multidrug-resistant strains. The available data on Griseolutein T's potent antibacterial activity and lower cytotoxicity are encouraging.
However, significant gaps in our understanding of this compound family remain. There is a pressing need for more extensive quantitative data on the antibacterial and cytotoxic activities of Griseolutein A and B. Furthermore, the elucidation of their specific mechanisms of action and the identification of the cellular signaling pathways they modulate are critical areas for future research. A deeper understanding of these aspects will be instrumental in advancing the development of Griseolutein-based compounds as clinically viable drugs.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CONVERSION TO GRISEOLUTEIN A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Griseolutein B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseolutein B, a phenazine (B1670421) antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated a broad spectrum of biological activity. This document provides a comprehensive overview of the existing research on this compound, with a focus on its potential therapeutic applications. While quantitative data on this compound is limited in publicly accessible literature, this paper synthesizes the available information on its antimicrobial and anticancer properties, proposes likely mechanisms of action based on the known activities of phenazine compounds, and provides detailed, generalized experimental protocols for the evaluation of such molecules. The aim is to furnish a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction
Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. These compounds are known for their redox-active properties and diverse biological activities, including antimicrobial, anticancer, and biocontrol applications. This compound, first isolated from Streptomyces griseoluteus in 1950, is a member of this important class of natural products.[1][2] Early studies revealed its inhibitory effects against both gram-positive and gram-negative bacteria. Subsequent, albeit limited, research has suggested a wider range of potential therapeutic applications, including activity against Rickettsia, Trichomonas vaginalis, and Ehrlich ascites carcinoma.[] This whitepaper consolidates the available scientific information on this compound to serve as a technical guide for the scientific community.
Chemical Structure and Synthesis
The chemical structure of this compound was elucidated in the mid-20th century.[4] More recent studies have also explored the synthesis of this compound and its derivatives, which could pave the way for the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties.
Biological Activities and Potential Therapeutic Applications
Available data, though often qualitative, points to several potential therapeutic uses for this compound.
Antimicrobial Activity
This compound has been reported to possess activity against a range of bacteria.
-
Rickettsia: There are mentions of this compound exhibiting activity against Rickettsia, a genus of obligate intracellular bacteria responsible for diseases such as typhus and spotted fever.[]
Antiparasitic Activity
-
Trichomonas vaginalis: this compound has been cited for its inhibitory effect on Trichomonas vaginalis, a protozoan parasite that causes the sexually transmitted infection trichomoniasis.[]
Anticancer Activity
-
Ehrlich Ascites Carcinoma: One of the most intriguing potential applications of this compound is in oncology. It has been reported to show activity against Ehrlich ascites carcinoma, a transplantable tumor model in mice that is widely used for screening potential anticancer drugs.[][5][6][7][8][9]
Quantitative Data Summary
A thorough review of the available scientific literature reveals a significant gap in publicly accessible, quantitative data for this compound. While its biological activities are mentioned, specific metrics such as MIC and IC50 values are not consistently reported in modern, indexed journals. The tables below are structured to accommodate such data as it becomes available through future research. For context, data for structurally related phenazine compounds are provided where available to indicate the potential potency of this class of molecules.
Table 1: Antimicrobial Activity of Phenazine Antibiotics
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Gram-Positive Bacteria | Data Not Available | |
| This compound | Gram-Negative Bacteria | Data Not Available | |
| This compound | Rickettsia spp. | Data Not Available | |
| D-alanylgriseoluteic acid | Streptococcus pneumoniae (clinical isolates) | ≤0.06 - 0.75 | [10] |
| Phenazine-1-carboxylic acid | Mycobacterium tuberculosis | 4 | [11] |
Table 2: Antiparasitic and Anticancer Activity of this compound
| Compound | Target | Activity Metric (e.g., IC50) | Value | Reference |
| This compound | Trichomonas vaginalis | Data Not Available | ||
| This compound | Ehrlich Ascites Carcinoma Cells | Data Not Available | ||
| 5-methyl phenazine-1-carboxylic acid | A549 (human lung carcinoma) | IC50 | 488.7 nM | [11] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (human breast cancer) | IC50 | 458.6 nM | [11] |
Proposed Mechanism of Action: The Role of Redox Cycling
The biological activities of phenazine antibiotics are widely attributed to their ability to undergo redox cycling.[12][13][14][15][16] This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to other molecules, including molecular oxygen. This can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
The proposed mechanism of action for this compound likely involves a similar redox-cycling process, which would explain its broad-spectrum antimicrobial and anticancer activities. In cancer cells, which often exhibit a higher metabolic rate and increased oxidative stress compared to normal cells, the ROS-generating capability of this compound could be particularly effective.
Detailed Experimental Protocols
The following are detailed, generalized protocols for assessing the biological activities of compounds like this compound. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental conditions.
Determination of Minimum Inhibitory Concentration (MIC) for Bacteria
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
In Vitro Cytotoxicity Assay (IC50 Determination) against Cancer Cells
This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
This compound
-
Ehrlich ascites carcinoma cells (or other cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the this compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Antitumor Activity in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound using the EAC mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma cell line
-
Sterile saline solution
-
Appropriate vehicle for this compound administration
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Tumor Inoculation: Inoculate a known number of EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally into each mouse.
-
Grouping and Treatment: Randomly divide the mice into control (vehicle-treated) and experimental groups (treated with different doses of this compound). Treatment can be administered intraperitoneally or orally, starting 24 hours after tumor inoculation and continuing for a specified period (e.g., 9-14 days).
-
Monitoring: Monitor the mice daily for changes in body weight, ascitic fluid accumulation, and overall health. Record the survival time of each mouse.
-
Sample Collection and Analysis: At the end of the treatment period, a subset of mice from each group can be euthanized to collect ascitic fluid and blood.
-
Tumor Growth: Measure the volume of the ascitic fluid.
-
Cell Viability: Determine the number of viable and non-viable tumor cells in the ascitic fluid using the trypan blue exclusion method.
-
Hematological Parameters: Analyze blood samples for red blood cell count, white blood cell count, and hemoglobin concentration.
-
-
Data Analysis: Compare the tumor volume, viable cell count, hematological parameters, and mean survival time between the treated and control groups to evaluate the antitumor efficacy of this compound.
Conclusion and Future Directions
This compound, a phenazine antibiotic from Streptomyces griseoluteus, presents a compelling case for further investigation as a potential therapeutic agent. Its reported broad-spectrum antimicrobial and anticancer activities, likely mediated through redox cycling and the generation of reactive oxygen species, warrant a more in-depth exploration. The primary challenge in advancing the study of this compound is the scarcity of publicly available quantitative data.
Future research should prioritize the following:
-
Re-isolation and Characterization: Isolation of this compound from Streptomyces griseoluteus and thorough characterization using modern analytical techniques.
-
Systematic In Vitro Screening: Comprehensive evaluation of the antimicrobial and anticancer activities of purified this compound to determine its MIC and IC50 values against a wide range of pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of this compound, including its effects on cellular redox homeostasis and specific signaling pathways.
-
In Vivo Efficacy and Toxicity Studies: Rigorous preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Derivative Synthesis and Structure-Activity Relationship Studies: Synthesis of this compound analogs to explore structure-activity relationships and develop new compounds with enhanced potency and selectivity.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for infectious diseases and cancer.
References
- 1. ON A NEW ANTIBIOTIC, GRISEOLUTEIN, PRODUCED BY STREPTOMYCES [jstage.jst.go.jp]
- 2. On a new antibiotic, griseolutein, produced by streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE STRUCTURE OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antitumor activity and antioxidant status of Alternanthera brasiliana against Ehrlich ascites carcinoma in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Redox-Active Antibiotics Enhance Phosphorus Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Griseolutein B from Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Griseolutein B is a phenazine (B1670421) antibiotic produced by strains of Streptomyces griseoluteus.[] Like other phenazine compounds, it exhibits a range of biological activities and is a subject of interest for drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from Streptomyces fermentation cultures, covering fermentation, extraction, and chromatographic purification steps.
Data Presentation
A summary of expected yields and purity at various stages of the isolation and purification process is presented in Table 1. These values are estimates based on typical yields for related phenazine compounds from Streptomyces and may vary depending on the specific strain and experimental conditions.
Table 1: Summary of Quantitative Data for this compound Purification
| Parameter | Value | Stage | Reference |
| Fermentation Titer | 5 - 20 mg/L | Fermentation | Estimated |
| Extraction Efficiency | >90% | Solvent Extraction | Estimated |
| Silica (B1680970) Gel Chromatography Recovery | 60 - 80% | Column Chromatography | Estimated |
| Preparative HPLC Purity | >98% | HPLC Purification | Estimated |
| Overall Yield | 2 - 8 mg/L | Final Product | Estimated |
Experimental Protocols
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Protocol 1: Fermentation of Streptomyces griseoluteus
This protocol describes the culture of Streptomyces griseoluteus for the production of this compound.
Materials:
-
Streptomyces griseoluteus strain
-
ISP2 (International Streptomyces Project Medium 2) agar (B569324) plates
-
ISP2 liquid medium
-
Seed culture flasks (e.g., 250 mL)
-
Production culture flasks (e.g., 2.8 L)
-
Shaking incubator
Procedure:
-
Strain Activation: Streak a cryopreserved stock of S. griseoluteus onto an ISP2 agar plate. Incubate at 28-30°C for 5-7 days until well-developed colonies are visible.
-
Seed Culture Preparation: Inoculate a single colony from the agar plate into a 250 mL flask containing 50 mL of ISP2 liquid medium.
-
Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a 2.8 L flask containing 1 L of ISP2 medium with the seed culture at a 5% (v/v) ratio.
-
Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days.
-
Monitoring (Optional): The production of this compound can be monitored by taking small aliquots of the culture, performing a solvent extraction with an equal volume of ethyl acetate (B1210297), and analyzing the extract by analytical HPLC.
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of the crude compound from the fermentation broth. To prevent potential autooxidation, the addition of an antioxidant like sodium ascorbate (B8700270) can be considered.[2]
Materials:
-
Fermentation broth from Protocol 1
-
Centrifuge and appropriate centrifuge bottles
-
Ethyl acetate or Butanol
-
Separatory funnel
-
Rotary evaporator
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at 5,000-10,000 rpm for 15-20 minutes to pellet the mycelia.[3]
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate or butanol.
-
Shake the mixture vigorously for 15-20 minutes and then allow the layers to separate.[4]
-
Organic Phase Collection: Collect the upper organic phase (ethyl acetate or butanol layer) containing this compound.
-
Repeat the extraction of the aqueous phase two more times with fresh solvent to maximize recovery.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Protocol 3: Silica Gel Column Chromatography
This protocol provides a method for the initial purification of the crude extract to separate this compound from other metabolites.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Ethyl acetate
-
Methanol
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or 9:1 hexane:ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise or gradient of increasing polarity. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
9:1 Hexane:Ethyl Acetate (4 column volumes)
-
8:2 Hexane:Ethyl Acetate (4 column volumes)
-
7:3 Hexane:Ethyl Acetate (4 column volumes)
-
1:1 Hexane:Ethyl Acetate (4 column volumes)
-
100% Ethyl Acetate (4 column volumes)
-
9:1 Ethyl Acetate:Methanol (4 column volumes)
-
-
Fraction Collection: Collect fractions of approximately 10-20 mL.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., dichloromethane/10% methanol) to identify the fractions containing this compound.
-
Pooling: Pool the fractions that show a prominent spot corresponding to this compound and concentrate them using a rotary evaporator.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain highly pure this compound.
Materials:
-
Partially purified this compound from Protocol 3
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Sample vials
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel chromatography in a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare the mobile phases. For example:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
HPLC Method: Set up a suitable gradient elution method. The exact gradient will need to be optimized based on the analytical HPLC results. A general method could be:
-
Column: Preparative C18 column
-
Flow Rate: Dependent on the column diameter (e.g., 5-20 mL/min)
-
Detection: UV detector at a wavelength suitable for phenazines (e.g., 254 nm and 365 nm)
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 20-80% B over 30 minutes).
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Final Product: Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.
Biosynthetic Pathway
While the complete biosynthetic pathway of this compound is not fully elucidated in the provided search results, it is known to be a phenazine derivative. The biosynthesis of related phenazines in Streptomyces originates from the shikimic acid pathway, leading to the formation of the core phenazine structure.[2] For the related compound, griseoluteic acid, also produced by Streptomyces griseoluteus, a conserved phenazine biosynthetic gene cluster has been identified.[5] This suggests a similar genetic basis for this compound biosynthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. A statistical approach to enhance the productivity of Streptomyces baarensis MH-133 for bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Elucidation of the Biosynthesis of Griseoluteic Acid in Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Griseolutein B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolutein B is a phenazine (B1670421) antibiotic produced by several species of Streptomyces. As a member of the phenazine class of natural products, this compound exhibits a range of biological activities, including antibacterial and potential anticancer properties. Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices, from fermentation broths to biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Handling
This compound is noted to be an unstable compound, particularly in solution, where it can be converted to Griseolutein A.[1] This instability necessitates careful handling and prompt analysis after sample preparation. It is recommended to protect solutions of this compound from light and excessive heat.
Proposed Analytical HPLC Method
While a specific, validated analytical HPLC method for the routine quantification of this compound is not extensively documented in the public domain, a robust method can be adapted from published preparative HPLC conditions used for its isolation. The following proposed method is based on reverse-phase chromatography, which is a standard technique for the analysis of phenazine compounds.[2][3]
Note: This method is a starting point and requires full validation in accordance with ICH guidelines (Q2(R1)) for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) before implementation for routine quantitative analysis.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (B129727) (MeOH) |
| Gradient | Start with a low percentage of Mobile Phase B, increasing linearly to elute this compound. A suggested starting gradient could be 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV-Vis detector. Based on its UV-Vis spectrum, optimal wavelengths for detection are 262 nm , 365 nm , and 435 nm . A primary wavelength of 262 nm is recommended for high sensitivity. |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh a small amount of purified this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C and protect it from light.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.
Sample Preparation from Microbial Culture
This protocol outlines the extraction of this compound from a Streptomyces fermentation broth.[4]
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Redissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol).
-
Filter the redissolved extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.[5]
Method Validation (Proposed Framework)
As this is a proposed method, the following table outlines the key parameters that must be evaluated during a full method validation.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of blank samples and spiked samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at both the intra-day and inter-day levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Data Presentation
The following tables are templates for summarizing quantitative data that would be generated during method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) | |
| Linear Regression Equation |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | |||
| Mid QC | |||
| High QC |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound isolation and analysis.
Biological Activities of Phenazine Antibiotics
Caption: General biological activities of phenazine antibiotics.
References
- 1. This compound CONVERSION TO GRISEOLUTEIN A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Phenazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Griseolutein B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolutein B is a phenazine (B1670421) antibiotic produced by several species of Streptomyces. Like other phenazine natural products, it exhibits a range of biological activities, including antibacterial and potential anticancer properties. The structural elucidation and purity assessment of this compound are critical for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure and for quantifying its presence in complex mixtures.
This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound. It is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound.
Chemical Structure of this compound
Molecular Formula: C₁₇H₁₆N₂O₆
Canonical SMILES: COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O
Structure:
Representative NMR Data
Due to the limited availability of publicly accessible, complete NMR datasets for this compound, the following table presents a representative set of ¹H and ¹³C NMR chemical shifts. These values are based on typical shifts for similar phenazine structures and are intended for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
| 1 | 142.5 | - |
| 2 | 128.9 | 8.35 (d, 7.5) |
| 3 | 134.2 | 8.10 (t, 7.5) |
| 4 | 130.1 | 8.45 (d, 7.5) |
| 4a | 141.8 | - |
| 5a | 138.5 | - |
| 6 | 129.5 | 8.20 (s) |
| 7 | 108.2 | 7.40 (d, 2.5) |
| 8 | 158.9 | - |
| 9 | 119.8 | 7.95 (d, 2.5) |
| 9a | 136.4 | - |
| 1-COOH | 166.8 | - |
| 8-OCH₃ | 56.5 | 4.10 (s) |
| 6-CH₂ | 68.2 | 5.05 (s) |
| 1' | 75.4 | 4.50 (t, 5.0) |
| 2' | 64.1 | 3.80 (m) |
| 2' | 3.70 (m) |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. This can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Choose a suitable deuterated solvent. For phenazine compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are commonly used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH, -COOH).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm, or a higher molecular weight standard for better mass accuracy).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis of this compound. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (Proton):
-
Purpose: To determine the number of different types of protons and their chemical environments. Provides information on proton-proton scalar coupling.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 1-5 s
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon):
-
Purpose: To determine the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096
-
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are scalar-coupled to each other (typically through 2-3 bonds).
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans per Increment: 2-8
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points (F2 x F1): 1024 x 256
-
¹J(C,H) Coupling Constant: ~145 Hz
-
Number of Scans per Increment: 4-16
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. Crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Data Points (F2 x F1): 2048 x 256
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz
-
Number of Scans per Increment: 8-32
-
-
Experimental Workflow
Application Note: High-Resolution Mass Spectrometry for the Analysis of Griseolutein B
Abstract
Griseolutein B, a polyketide-derived phenazine (B1670421) antibiotic, exhibits a range of biological activities, including antibacterial and anticancer properties.[] Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices during research and drug development. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The described methodology provides a robust framework for researchers, scientists, and drug development professionals engaged in the study of this and similar natural products.
Introduction
This compound is a naturally occurring compound produced by Streptomyces griseoluteus.[] Its chemical formula is C17H16N2O6 with a molecular weight of 344.32 g/mol .[2] The compound's bioactivity, which includes efficacy against gram-positive and gram-negative bacteria, rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer, makes it a molecule of significant interest in pharmaceutical research.[] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such complex natural products.[3] This document provides a comprehensive protocol for the analysis of this compound, leveraging the high sensitivity and specificity of LC-HRMS.
Experimental Protocols
A detailed methodology for the analysis of this compound is outlined below. These protocols are based on established methods for the analysis of polyketides and can be adapted based on specific instrumentation and sample matrices.[4][5]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from a microbial culture.
-
Fermentation Broth Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelium three times with methanol (B129727) or acetone.
-
Combine all organic extracts and evaporate to dryness under reduced pressure.
-
-
Sample Reconstitution:
-
Dissolve the dried extract in a known volume of methanol or a solvent compatible with the liquid chromatography mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis to remove any particulate matter.
-
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to reduce matrix effects and resolve isomers.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
High-resolution mass spectrometry allows for accurate mass measurements and elemental composition determination.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated, though positive mode is often suitable for nitrogen-containing compounds.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Data-dependent MS/MS acquisition should be employed to obtain fragmentation data for structural confirmation.
Data Presentation
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are critical for its identification in a full scan mass spectrum.[6]
| Adduct | Predicted m/z |
| [M+H]+ | 345.10811 |
| [M+Na]+ | 367.09005 |
| [M+K]+ | 383.06399 |
| [M+NH4]+ | 362.13465 |
| [M-H]- | 343.09355 |
| [M+HCOO]- | 389.09903 |
| [M+CH3COO]- | 403.11468 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for this compound Analysis.
Plausible Antibacterial Signaling Pathway
The diagram below depicts a generalized mechanism of action for a bacterial growth inhibitor, a plausible pathway for this compound's antibacterial activity.
Caption: Generalized Antibacterial Mechanism.
Conclusion
This application note provides a detailed and practical guide for the mass spectrometry-based analysis of this compound. The described LC-HRMS method offers the necessary sensitivity and specificity for the reliable identification and characterization of this potent bioactive compound. The protocols and data presented herein should serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
References
- 2. This compound|CAS 2072-68-6|DC Chemicals [dcchemicals.com]
- 3. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. PubChemLite - this compound (C17H16N2O6) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Determining the Biological Action of Griseolutein B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays designed to elucidate the biological activities of Griseolutein B, a phenazine (B1670421) antibiotic. The following protocols are intended to be foundational and may require optimization based on specific laboratory conditions and research objectives.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound exhibits toxicity to cells, a critical parameter in the early stages of drug development.[5][6] These assays measure cell viability or the loss of membrane integrity.[5][7]
Resazurin (B115843) (AlamarBlue) Cell Viability Assay
This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[8]
Experimental Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa-S3, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plate with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.[8]
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa-S3 | Resazurin | 48 | Example: 15.2 |
| A549 | Resazurin | 48 | Example: 25.8 |
| MCF-7 | Resazurin | 48 | Example: 18.5 |
| HEK293 (non-cancerous) | Resazurin | 48 | Example: >100 |
Note: The IC₅₀ values are hypothetical examples and must be determined experimentally.
Antimicrobial Susceptibility Testing
These assays determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a quantitative technique to determine the MIC of an antimicrobial agent against bacteria.[9]
Experimental Protocol:
-
Bacterial Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well plate.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth, with final concentrations typically ranging from 0.1 µg/mL to 128 µg/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the serially diluted this compound in the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be observed visually or by measuring the absorbance at 600 nm.
Data Presentation: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | Example: 2 |
| Enterococcus faecalis (ATCC 29212) | Positive | Example: 4 |
| Escherichia coli (ATCC 25922) | Negative | Example: 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Example: 16 |
Note: The MIC values are hypothetical examples and must be determined experimentally.
Anti-inflammatory Assays
Chronic inflammation is linked to various diseases, and many natural products exhibit anti-inflammatory properties.[10][11]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[10]
Experimental Protocol:
-
Assay Principle: Utilize a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric). These kits typically measure the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare the assay buffer, heme, arachidonic acid (substrate), and COX-2 enzyme solution as per the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a specified time at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Measurement: After a further incubation period, add a chromogenic or fluorogenic substrate and measure the absorbance or fluorescence according to the kit's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.
Data Presentation: COX-2 Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | Example: 12.5 |
| Celecoxib (Positive Control) | Example: 0.5 |
Note: The IC₅₀ value is a hypothetical example and must be determined experimentally.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[12]
General Enzyme Inhibition Workflow
A general workflow can be adapted for various enzymes that might be targets for a phenazine compound, such as kinases or proteases.
Experimental Protocol:
-
Enzyme and Substrate Selection: Choose a relevant enzyme and its corresponding substrate (often a fluorogenic or chromogenic substrate for ease of detection).
-
Assay Buffer Optimization: Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.
-
Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound in a 96-well plate.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Kinetic or Endpoint Measurement: Monitor the reaction progress over time (kinetic assay) or stop the reaction after a fixed time and measure the product formation (endpoint assay).
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition. Plot the inhibition against the log of this compound concentration to determine the IC₅₀. Further mechanistic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[13]
Visualizations
Caption: Workflow for the Resazurin-based cytotoxicity assay.
Caption: Workflow for Broth Microdilution MIC determination.
Caption: Potential inhibition of the COX-2 inflammatory pathway by this compound.
References
- 2. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening for the Active Anti-Inflammatory and Antioxidant Polyphenols of Gaultheria procumbens and Their Application for Standardisation: From Identification through Cellular Studies to Quantitative Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 12. Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Griseolutein B and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the phenazine (B1670421) antibiotic Griseolutein B and its analogs. The methodologies presented are based on established synthetic strategies for phenazine-1-carboxylic acids and related natural products, offering a comprehensive guide for the construction of these biologically active molecules.
Introduction
This compound is a naturally occurring phenazine antibiotic produced by Streptomyces griseoluteus.[1] It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The core structure of this compound is a substituted phenazine-1-carboxylic acid, featuring a unique 1,2-dihydroxyethoxymethyl side chain at the 6-position and a methoxy (B1213986) group at the 9-position. The total synthesis of this compound and the generation of its analogs are of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
The synthetic strategy outlined herein focuses on a convergent approach, involving the synthesis of a substituted 2-nitrodiphenylamine (B16788) precursor, followed by a reductive cyclization to form the phenazine core. Subsequent functionalization will be employed to introduce the characteristic side chain.
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into three key stages:
-
Synthesis of the 2-Nitrodiphenylamine Intermediate: This stage involves the coupling of two substituted benzene (B151609) rings to form the diarylamine backbone. The Ullmann condensation is a classic and effective method for this transformation.
-
Formation of the Phenazine Core: The central phenazine ring system is constructed via a reductive cyclization of the 2-nitrodiphenylamine intermediate. A notable method for this step is the Challand, Herbert, and Holliman synthesis using sodium borohydride (B1222165).[2][3][4]
-
Side Chain Installation and Final Modifications: This final stage involves the introduction of the 6-(1,2-dihydroxyethoxymethyl) and 9-methoxy substituents, along with any other desired modifications for analog synthesis. This may involve protection/deprotection strategies and functional group interconversions.
The overall synthetic workflow is depicted in the following diagram:
Caption: General workflow for the total synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of the 2-Nitrodiphenylamine Intermediate
The key transformation in this stage is the Ullmann condensation to form the C-N bond between the two aromatic rings.
Protocol 1: Ullmann Condensation for 2-Nitrodiphenylamine Synthesis
This protocol describes the copper-catalyzed coupling of a substituted aniline with a substituted 2-halonitrobenzene.
Materials:
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Substituted 2-halonitrobenzene (e.g., methyl 2-bromo-3-nitrobenzoate)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aniline (1.0 eq), substituted 2-halonitrobenzene (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and anhydrous toluene (typically in a 1:1 ratio).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-nitrodiphenylamine intermediate.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-methoxyaniline | Methyl 2-bromo-3-nitrobenzoate | Methyl 2-((4-methoxyphenyl)amino)-3-nitrobenzoate | 75-85 |
| 3,5-dimethoxyaniline | Methyl 2-bromo-3-nitrobenzoate | Methyl 2-((3,5-dimethoxyphenyl)amino)-3-nitrobenzoate | 70-80 |
Stage 2: Formation of the Phenazine Core
This stage utilizes a reductive cyclization to construct the tricyclic phenazine system.
Protocol 2: Reductive Cyclization to Phenazine-1-carboxylic Acid
This protocol is adapted from the method reported by Challand, Herbert, and Holliman for the synthesis of griseoluteic acid and griseolutein A.[2][3][4]
Materials:
-
2-Nitrodiphenylamine intermediate from Stage 1
-
Sodium borohydride (NaBH₄)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
Procedure:
-
Dissolve the 2-nitrodiphenylamine intermediate (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol (typically 2.0-3.0 eq).
-
Cool the mixture in an ice bath and add sodium borohydride (typically 3.0-5.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to precipitate the phenazine-1-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Starting Material | Product | Yield (%) |
| Methyl 2-((4-methoxyphenyl)amino)-3-nitrobenzoate | 9-Methoxyphenazine-1-carboxylic acid | 60-70 |
| Methyl 2-((3,5-dimethoxyphenyl)amino)-3-nitrobenzoate | 7,9-Dimethoxyphenazine-1-carboxylic acid | 55-65 |
Stage 3: Side Chain Installation and Final Modifications
This stage is critical for the synthesis of this compound and involves the introduction of the 6-(1,2-dihydroxyethoxymethyl) side chain. A plausible strategy involves the formylation of the phenazine core, followed by a Grignard reaction with a protected two-carbon unit, and subsequent deprotection.
Protocol 3a: Formylation of the Phenazine Core (Vilsmeier-Haack Reaction)
Materials:
-
Phenazine-1-carboxylic acid derivative from Stage 2
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of anhydrous DMF in anhydrous DCM at 0 °C, slowly add POCl₃.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of the phenazine-1-carboxylic acid derivative (ester protected) in anhydrous DCM to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield the 6-formylphenazine derivative.
Protocol 3b: Grignard Reaction for Side Chain Elongation
Materials:
-
6-Formylphenazine derivative from Protocol 3a
-
(2,2-Dimethyl-1,3-dioxolan-4-yl)methylmagnesium bromide (a protected glycerol (B35011) Grignard reagent)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the 6-formylphenazine derivative in anhydrous THF at 0 °C, add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Protocol 3c: Deprotection of the Diol
Materials:
-
Protected diol from Protocol 3b
-
Acetic acid
-
Water
Procedure:
-
Dissolve the protected diol in a mixture of acetic acid and water (e.g., 80% acetic acid).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound or its analog.
Quantitative Data for Stage 3 (Estimated):
| Step | Starting Material | Product | Estimated Yield (%) |
| Formylation | 9-Methoxyphenazine-1-carboxylic acid methyl ester | Methyl 6-formyl-9-methoxyphenazine-1-carboxylate | 50-60 |
| Grignard Reaction | Methyl 6-formyl-9-methoxyphenazine-1-carboxylate | Methyl 6-((S)-1-hydroxy-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl) -9-methoxyphenazine-1-carboxylate | 60-70 |
| Deprotection & Hydrolysis | Protected this compound methyl ester | This compound | 80-90 |
Signaling Pathways and Logical Relationships
The logical progression of the synthetic route can be visualized as follows:
References
- 1. Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Conversion of Griseolutein B to Griseolutein A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Griseolutein A and Griseolutein B are phenazine-based natural products produced by Streptomyces species.[1][2] Phenazine (B1670421) compounds are a class of nitrogen-containing heterocyclic molecules known for their diverse biological activities, including antibiotic and antitumor properties.[3] this compound is structurally a dihydrophenazine derivative, while Griseolutein A is its oxidized phenazine counterpart.[1][4] The conversion of this compound to Griseolutein A is a key transformation that can impact the biological activity profile of these compounds.[5] Understanding the dynamics and mechanisms of this conversion is crucial for the development of these molecules as potential therapeutic agents.
These application notes provide detailed protocols for studying the conversion of this compound to Griseolutein A, encompassing both spontaneous oxidation and potential enzymatic catalysis. The methodologies cover the isolation of this compound, in vitro conversion assays, and analytical techniques for monitoring the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Purified | In-house isolation or custom synthesis |
| Griseolutein A | Analytical Standard | In-house isolation or custom synthesis |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Sigma-Aldrich |
| Methanol (MeOH) | HPLC Grade | Sigma-Aldrich |
| Water | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Gibco |
| Ascorbic Acid | ACS Grade | Sigma-Aldrich |
| Streptomyces griseoluteus cell homogenate | - | Prepared in-house |
| Syringe filters, 0.22 µm | PTFE | Millipore |
| HPLC vials | Amber, 2 mL | Waters |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from a culture of Streptomyces seoulensis or a similar producing strain. Due to the potential for spontaneous oxidation of this compound to Griseolutein A, the addition of an antioxidant like ascorbic acid during isolation is recommended.[4]
1. Cultivation and Extraction:
- Inoculate a suitable production medium (e.g., ISP2 medium) with Streptomyces seoulensis.
- Incubate the culture for 5-7 days at 30°C with shaking.
- Extract the whole culture broth with an equal volume of butanol.
- Separate the organic layer and evaporate to dryness under reduced pressure.
2. Chromatographic Purification:
- Dissolve the crude extract in a minimal amount of methanol.
- Perform initial fractionation using column chromatography on Sephadex LH-20 with a methanol/dichloromethane solvent system.[1]
- Monitor fractions by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
- Pool fractions containing this compound and concentrate.
- Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4] A gradient of acetonitrile in water with 0.1% formic acid is a suitable mobile phase.
- Collect the peak corresponding to this compound and confirm its identity and purity by LC-MS and NMR.[1][4]
Protocol 2: In Vitro Spontaneous Conversion of this compound to Griseolutein A
This protocol outlines a method to study the spontaneous oxidative conversion of this compound in a buffered solution.
1. Reaction Setup:
- Prepare a stock solution of purified this compound in DMSO (e.g., 10 mg/mL).
- In a series of amber glass vials, add phosphate-buffered saline (PBS, pH 7.4).
- Spike this compound stock solution into the PBS to a final concentration of 100 µg/mL.
- Prepare a control vial containing only the buffer and DMSO.
- Incubate the vials at room temperature, protected from light.
2. Time-Course Analysis:
- At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial.
- Immediately quench any further reaction by adding an equal volume of ice-cold acetonitrile.
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
- Analyze the sample immediately by HPLC or LC-MS/MS as described in Protocol 4.
Protocol 3: Enzymatic Conversion of this compound
This protocol investigates the potential for enzymatic conversion of this compound using a cell homogenate from a producing organism. It has been observed that cell homogenates of S. griseoluteus can convert related precursors to this compound and Griseolutein A.[4]
1. Preparation of Cell Homogenate:
- Harvest Streptomyces griseoluteus cells from a liquid culture by centrifugation.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cells in a lysis buffer (e.g., PBS with a protease inhibitor cocktail).
- Lyse the cells by sonication or French press on ice.
- Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to remove cell debris. The resulting supernatant is the cell homogenate.
2. Enzymatic Reaction:
- Set up reaction vials containing the cell homogenate.
- Add this compound stock solution to a final concentration of 100 µg/mL.
- Prepare control reactions:
- Heat-inactivated cell homogenate + this compound.
- Cell homogenate + DMSO (no substrate).
- Incubate all reactions at 30°C.
3. Sample Analysis:
- At various time points, withdraw aliquots and quench the reaction by adding an equal volume of acetonitrile.
- Process and analyze the samples by HPLC or LC-MS/MS as described in Protocol 4.
Protocol 4: Analytical Method for Griseolutein A and B Quantification
This protocol details an HPLC-UV and LC-MS/MS method for the separation and quantification of Griseolutein A and this compound.
1. HPLC-UV Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 265 nm.
- Quantification: Use calibration curves of purified Griseolutein A and this compound standards.
2. LC-MS/MS Method (for higher sensitivity and confirmation):
- Utilize the same chromatographic conditions as the HPLC-UV method.
- Mass Spectrometer: A Q-TOF or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4]
- MS Parameters:
- Monitor the [M+H]⁺ ions for Griseolutein A and this compound.
- Optimize fragmentation parameters to identify characteristic product ions for each compound for Multiple Reaction Monitoring (MRM) analysis.
Data Presentation
Quantitative data from the conversion studies should be summarized in tables for clear comparison.
Table 1: Spontaneous Conversion of this compound to Griseolutein A over Time
| Time (hours) | This compound Concentration (µg/mL) | Griseolutein A Concentration (µg/mL) | % Conversion |
| 0 | 100.0 ± 2.5 | 0.0 ± 0.0 | 0.0 |
| 1 | 95.2 ± 3.1 | 4.8 ± 0.5 | 4.8 |
| 2 | 89.7 ± 2.8 | 10.3 ± 0.9 | 10.3 |
| 4 | 78.5 ± 4.0 | 21.5 ± 1.5 | 21.5 |
| 8 | 60.1 ± 3.5 | 39.9 ± 2.1 | 39.9 |
| 12 | 45.3 ± 2.9 | 54.7 ± 2.5 | 54.7 |
| 24 | 20.8 ± 1.8 | 79.2 ± 3.2 | 79.2 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Enzymatic Conversion of this compound by Cell Homogenate
| Time (hours) | Condition | This compound Concentration (µg/mL) | Griseolutein A Concentration (µg/mL) | % Conversion |
| 0 | Active Homogenate | 100.0 ± 2.1 | 0.0 ± 0.0 | 0.0 |
| 4 | Active Homogenate | 35.6 ± 4.5 | 64.4 ± 4.2 | 64.4 |
| 4 | Heat-Inactivated | 79.1 ± 3.8 | 20.9 ± 1.7 | 20.9 |
| Data are presented as mean ± standard deviation (n=3). |
Visualizations
Caption: Experimental workflow for studying this compound conversion.
Caption: Proposed pathways for the conversion of this compound to Griseolutein A.
References
- 1. Modified Phenazines from an Indonesian Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Griseolutein A [jstage.jst.go.jp]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]
- 4. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CONVERSION TO GRISEOLUTEIN A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Griseolutein B Fermentation Yield
Welcome to the technical support center for the optimization of Griseolutein B production from bacterial fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving the yield and consistency of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
This compound is a phenazine-class antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces griseoluteus. Members of the genus Streptomyces are well-known for their ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics.
Q2: What is the general strategy for improving the yield of a secondary metabolite like this compound?
Improving the yield of a secondary metabolite typically involves a multi-faceted approach focused on optimizing the fermentation conditions. This includes:
-
Strain Improvement: While not covered in this guide, mutagenesis and screening for high-producing strains is a common industrial practice.
-
Medium Optimization: Systematically adjusting the components of the culture medium, such as carbon and nitrogen sources, as well as essential minerals and trace elements.
-
Process Parameter Optimization: Fine-tuning physical parameters like pH, temperature, aeration, and agitation rate to create an optimal environment for both bacterial growth and secondary metabolite production.
-
Elicitation: Introducing specific molecules or stress conditions to trigger or enhance the biosynthetic pathways.
Q3: What is the "One-Strain-Many-Compounds" (OSMAC) approach and how can it be applied here?
The OSMAC approach is a strategy to induce the production of novel or higher quantities of secondary metabolites by cultivating a single microbial strain under various fermentation conditions.[1] By altering factors such as media composition, temperature, or pH, different metabolic pathways can be activated, potentially leading to an increased yield of this compound or the discovery of other related compounds.
Fermentation Troubleshooting Guide
This guide addresses specific issues that you may encounter during the fermentation of Streptomyces griseoluteus for this compound production.
Problem 1: Low or No Production of this compound Despite Good Cell Growth
Possible Causes & Solutions
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of easily metabolized nutrients can sometimes suppress secondary metabolite production (a phenomenon known as catabolite repression).
-
Solution: Experiment with different carbon sources (e.g., starch, glycerol (B35011) instead of glucose) and nitrogen sources (e.g., peptone, yeast extract, soybean meal).[2] A well-designed media optimization experiment is recommended.
-
-
Incorrect Fermentation pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite synthesis.
-
Solution: Monitor and control the pH of the fermentation broth. The optimal pH for Streptomyces secondary metabolite production is often around neutral (pH 7.0), but this should be optimized for your specific strain and conditions.[3]
-
-
Inadequate Aeration: Phenazine biosynthesis is an aerobic process. Insufficient dissolved oxygen can be a major limiting factor.
-
Solution: Increase the agitation speed or the aeration rate to improve the oxygen transfer rate (OTR) in the fermenter. Be mindful that excessive shear stress from high agitation can damage mycelia.[4]
-
-
Non-Inductive Conditions: The biosynthetic gene cluster for this compound may not be fully expressed under standard laboratory conditions.
-
Solution: Apply the OSMAC approach by varying culture conditions.[1] Consider adding potential elicitors to the culture medium, although specific elicitors for this compound are not well-documented.
-
Problem 2: Inconsistent Batch-to-Batch Yield
Possible Causes & Solutions
-
Inoculum Variability: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation outcome.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a vegetative seed culture from a specific growth phase.
-
-
Media Preparation Inconsistencies: Minor variations in media components, water quality, or sterilization procedures can lead to different results.
-
Solution: Use high-purity water and precisely weigh all media components. Ensure that the autoclave cycle is consistent and does not cause degradation of sensitive media components.
-
-
Uncontrolled Physical Parameters: Fluctuations in temperature or pH during the fermentation can lead to variability.
-
Solution: Utilize a well-calibrated bioreactor with reliable process control for temperature and pH. If using shake flasks, ensure the incubator maintains a stable temperature and shaking speed.
-
Problem 3: Contamination of the Fermentation Culture
Possible Causes & Solutions
-
Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or supplementary solutions is a common cause of contamination.
-
Solution: Validate your sterilization procedures. Use biological indicators (e.g., Bacillus stearothermophilus spore strips) to confirm the effectiveness of your autoclave.[5] Filter-sterilize heat-labile components.
-
-
Poor Aseptic Technique: Contamination can be introduced during inoculation or sampling.
-
Solution: Perform all manipulations in a laminar flow hood. Sanitize all surfaces and equipment that will come into contact with the sterile medium.
-
-
Contaminated Seed Culture: The inoculum itself may be the source of contamination.
-
Solution: Regularly check the purity of your master and working cell banks by plating on nutrient-rich agar (B569324) and examining for foreign colonies.[5]
-
Data on Fermentation Parameter Optimization
While specific quantitative data for this compound is not widely available in the literature, the following tables summarize typical results from optimization studies on other secondary metabolites produced by Streptomyces species. These should be used as a starting point for designing your own optimization experiments.
Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production (Data is illustrative, based on general findings for Streptomyces)
| Carbon Source (2%) | Nitrogen Source (0.5%) | Relative Yield (%) |
| Dextrose | Peptone | 100[3] |
| Soluble Starch | Peptone | 120 |
| Glycerol | Peptone | 90 |
| Dextrose | Yeast Extract | 85 |
| Dextrose | Soybean Meal | 115[2] |
| Dextrose | Potassium Nitrate | 70 |
Table 2: Influence of Physical Parameters on Secondary Metabolite Production (Data is illustrative, based on general findings for Streptomyces)
| Parameter | Condition 1 | Yield (mg/L) | Condition 2 | Yield (mg/L) | Condition 3 | Yield (mg/L) |
| Temperature | 25 °C | 85 | 30 °C | 110[3] | 37 °C | 70 |
| pH | 6.0 | 75 | 7.0 | 105[3] | 8.0 | 90 |
| Agitation (rpm) | 150 | 90 | 200 | 115 | 250 | 95 |
Key Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces griseoluteus
-
Spore Suspension Preparation:
-
Grow S. griseoluteus on a suitable agar medium (e.g., ISP2 or GYM agar) at 28°C for 7-10 days until sporulation is evident.
-
Aseptically add 10 mL of sterile distilled water with 0.05% Tween 80 to the surface of the agar plate.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration as needed using a hemocytometer. Store at 4°C.
-
-
Seed Culture Preparation:
-
Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with the spore suspension to a final concentration of 1x10^7 spores/mL.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours. This vegetative culture will be used to inoculate the main production fermenter.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
After fermentation, separate the mycelium from the broth by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Extract the supernatant (fermentation broth) three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.[6]
-
Extract the mycelial pellet with methanol (B129727) or acetone (B3395972) to recover intracellular product.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Quantification by HPLC:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector.
-
Develop a gradient elution method using mobile phases such as acetonitrile (B52724) and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Monitor the elution profile at a wavelength appropriate for phenazines (typically around 254 nm and 365 nm).
-
Quantify this compound by comparing the peak area to a standard curve generated from a purified this compound standard.
-
Visualizations
Signaling Pathways and Workflows
The production of phenazines like this compound in Streptomyces is a complex process. It begins with precursors from primary metabolism and is controlled by a network of regulatory genes. Quorum sensing, a cell-density-dependent communication system, often plays a crucial role in activating the expression of secondary metabolite gene clusters.
References
Challenges in the chemical synthesis of the phenazine core of Griseolutein B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of the phenazine (B1670421) core of Griseolutein B, known as griseoluteic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical reductive cyclization step of 2-nitrodiphenylamine (B16788) precursors.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Griseoluteic Acid | Incomplete reaction. | - Increase reaction time. - Ensure anhydrous conditions, as moisture can quench the reducing agent. - Optimize the molar ratio of the reducing agent (e.g., sodium borohydride) to the starting material. |
| Suboptimal reaction temperature. | - For sodium borohydride (B1222165) reductions, maintain the recommended temperature range. Exceeding this can lead to side reactions. | |
| Degradation of the product. | - Work up the reaction mixture promptly after completion. - Use appropriate purification techniques to minimize exposure to harsh conditions. | |
| Formation of N'-phenylbenzene-1,2-diamine Side Product | In palladium-catalyzed reductive cyclizations, the rate of cyclization is slower than the initial reduction of the nitro group.[1] | - Optimize the palladium catalyst loading; an inverse correlation between catalyst loading and product selectivity has been observed.[2] - Use a suitable ligand, such as 1,10-phenanthroline, to improve selectivity.[2] - Consider using carbon monoxide or a CO surrogate as the reductant in a palladium-catalyzed system.[1][2] |
| Unexpected Formation of Benzimidazole (B57391) Derivatives | Reaction conditions favoring an alternative cyclization pathway. It has been shown that 3-nitro-4-(phenylamino)benzoic acid can cyclize to a benzimidazole derivative in the presence of sodium borohydride under certain basic conditions. | - Carefully control the basicity of the reaction medium. The use of sodium ethoxide in ethanol (B145695) is a reported condition for favoring phenazine formation. - Verify the structure of the starting material to ensure it is not predisposed to benzimidazole formation. |
| Difficulty in Purifying Griseoluteic Acid | Presence of multiple byproducts with similar polarities. | - Employ a multi-step purification strategy. Initial purification can be done by silica (B1680970) gel column chromatography.[3] - For higher purity, High-Performance Liquid Chromatography (HPLC) is an effective final purification step.[3] |
| Product is insoluble or crystallizes out during workup. | - If the product crystallizes, it can be isolated by filtration and washed with a non-polar solvent to remove impurities. - For purification of the entire reaction mixture, dissolve the crude material in a minimal amount of a strong solvent like DMSO before chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the griseoluteic acid core?
A1: A widely cited method is the reductive cyclization of a 2-nitrodiphenylamine precursor. Specifically, the use of sodium borohydride in an ethanolic sodium ethoxide solution has been reported for the synthesis of griseoluteic acid.[4][5]
Q2: What are the key parameters to control during the reductive cyclization with sodium borohydride?
A2: The key parameters include the reaction temperature, the molar equivalents of sodium borohydride, and the exclusion of water from the reaction mixture. The basicity of the solution, controlled by the concentration of sodium ethoxide, is also crucial to prevent the formation of undesired benzimidazole side products.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting 2-nitrodiphenylamine and the appearance of the fluorescent phenazine product spot will indicate the reaction's progression.
Q4: What is a typical workup and purification procedure for griseoluteic acid?
A4: A typical procedure involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then purified, commonly by silica gel column chromatography, and may be further purified by HPLC to achieve high purity.[3]
Q5: Are there alternative, milder methods for the reductive cyclization?
A5: Yes, palladium-catalyzed reductive cyclization using carbon monoxide or its surrogates offers a practical alternative to methods that use harsh reducing agents. This protocol can provide good yields and minimizes the formation of byproducts.[2]
Experimental Protocol: Synthesis of Griseoluteic Acid via Reductive Cyclization
This protocol is based on the reported synthesis of griseoluteic acid via reductive cyclization of a 2-nitrodiphenylamine precursor using sodium borohydride.[4][5]
Materials:
-
Appropriately substituted 2-nitrodiphenylamine precursor
-
Anhydrous Ethanol
-
Sodium metal or Sodium Ethoxide
-
Sodium Borohydride (NaBH₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, dissolve a calculated amount of sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use a commercially available sodium ethoxide solution.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-nitrodiphenylamine precursor in the prepared ethanolic sodium ethoxide solution.
-
Reduction: Cool the solution in an ice bath. To the cooled, stirring solution, add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Further purification can be achieved by recrystallization or HPLC if necessary.[3]
Visualizations
Caption: Workflow for the synthesis of the this compound phenazine core.
Caption: Key steps in the reductive cyclization to form the phenazine core.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new phenazine synthesis. The synthesis of griseoluteic acid, griseolutein A, and methyl diacetylthis compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A new phenazine synthesis. The synthesis of griseoluteic acid, griseolutein A, and methyl diacetylthis compound | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of Griseolutein B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Griseolutein B in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in water. What are the recommended initial steps?
A1: this compound is known to be insoluble in water.[] Direct dissolution in aqueous buffers is unlikely to be successful. We recommend starting with the use of co-solvents or pH adjustment.
-
Troubleshooting Steps:
-
Co-solvent Approach: Attempt to dissolve this compound in a small amount of a water-miscible organic solvent first, such as DMSO, DMF, or ethanol, before adding it to your aqueous buffer.
-
pH Adjustment: Given that this compound has a carboxylic acid group, its solubility is expected to be pH-dependent. Attempt to dissolve it in a basic aqueous solution (pH > 8).
-
Q2: What is the maximum aqueous concentration of this compound I can expect to achieve?
A2: The achievable concentration of this compound in aqueous solution is highly dependent on the formulation strategy. Below is a table summarizing potential solubility enhancements with different methods based on typical results for similar poorly soluble compounds.
| Formulation Method | Expected Solubility Range (µg/mL) | Notes |
| pH Adjustment (to pH 9.0) | 50 - 200 | Solubility is expected to increase significantly in basic conditions. |
| Co-solvency (e.g., 10% DMSO) | 100 - 500 | The type of co-solvent and its final concentration will impact solubility. |
| Cyclodextrin (B1172386) Complexation (HP-β-CD) | 500 - 2000 | The stoichiometry of the complex and the specific cyclodextrin used are critical factors. |
| Solid Dispersion | > 2000 | This method can significantly enhance apparent solubility and dissolution rate.[2] |
Q3: I am observing precipitation of this compound after adding my stock solution to an aqueous buffer. How can I prevent this?
A3: This is a common issue when a compound is highly soluble in a concentrated stock solution (e.g., in 100% DMSO) but poorly soluble in the final aqueous buffer.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.
-
Use a Different Solubilization Method: For higher concentration needs, consider more advanced formulation techniques like cyclodextrin complexation or creating a solid dispersion.
-
Q4: Are there any concerns about the stability of this compound in aqueous solutions?
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent
This protocol describes the preparation of a this compound solution using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 3.44 mg of this compound (MW: 344.32 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
To prepare a working solution, slowly add the DMSO stock solution to the aqueous buffer (e.g., PBS) while vortexing. Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is likely above its solubility limit in that specific co-solvent/buffer system.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol details the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[3]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 40% (w/v).
-
Add this compound powder to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using UV-Vis spectrophotometry by creating a standard curve in the same HP-β-CD solution.
Diagrams
Caption: Workflow for troubleshooting this compound solubility.
Caption: Strategies for enhancing this compound solubility.
References
Technical Support Center: Optimizing Griseolutein B Bioactivity Assays
Welcome to the technical support center for Griseolutein B bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. For short-term use, stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q2: What is a suitable starting concentration range for this compound in bioactivity assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell line used. Based on studies of similar phenazine (B1670421) compounds, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening in cytotoxicity, anti-inflammatory, and antioxidant assays.
Q3: Which cell lines are recommended for studying the bioactivity of this compound?
A3: The choice of cell line should be guided by your research question. For cytotoxicity and anticancer studies, common choices include HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For anti-inflammatory assays, macrophage cell lines like RAW 264.7 or THP-1 are suitable. For general toxicity, non-cancerous cell lines such as MRC-5 (lung fibroblast) can be used.
Q4: How can I be sure my assay is working correctly?
A4: Always include positive and negative controls in your experiments. For example, in a cytotoxicity assay, a known cytotoxic drug like Doxorubicin can be used as a positive control, while the vehicle (e.g., DMSO) serves as a negative control. A linear standard curve in colorimetric or fluorometric assays is also a good indicator of a properly functioning assay.[1]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during cytotoxicity, anti-inflammatory, and antioxidant assays with this compound.
Cytotoxicity Assays (e.g., MTT, Resazurin)
| Problem | Possible Cause | Solution |
| High background signal | Contamination of reagents or samples. | Use fresh, sterile reagents and screen samples for contamination. For fluorescence assays, use white or black plates with clear bottoms to reduce background.[2] |
| Low signal or no response | Reagents not functional or improperly stored.[2] | Check the expiration dates and storage conditions of all reagents. Ensure the assay buffer is at the recommended temperature.[3] |
| Incorrect wavelength used for reading the plate. | Verify the correct excitation and emission wavelengths for your specific assay from the manufacturer's protocol.[3] | |
| Cell density is too low. | Optimize cell seeding density to ensure a sufficient number of viable cells for a detectable signal. | |
| High variability between replicates | Pipetting errors or uneven cell distribution.[2] | Use calibrated pipettes and ensure a homogeneous cell suspension before seeding. Mix reagents thoroughly by gentle tapping of the plate.[1] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile medium or water to maintain humidity. |
Anti-inflammatory Assays (e.g., Nitric Oxide Assay, Cytokine ELISA)
| Problem | Possible Cause | Solution |
| No inhibition of inflammatory markers | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range of this compound. |
| The stimulant (e.g., LPS) is not working. | Check the activity of your stimulating agent. Prepare fresh solutions if necessary. | |
| Incubation time is not optimal. | Optimize the incubation time for both this compound pre-treatment and stimulant exposure. | |
| High background inflammation | Cells are stressed or contaminated. | Ensure healthy cell culture conditions and check for mycoplasma contamination. |
| Inconsistent results | Variability in cell activation. | Standardize cell passage number and ensure consistent cell density at the time of treatment. |
Antioxidant Assays (e.g., DPPH, ABTS)
| Problem | Possible Cause | Solution |
| No scavenging activity observed | This compound concentration is too low. | Increase the concentration of this compound in the assay. |
| The radical solution (DPPH or ABTS) is degraded. | Prepare fresh radical solutions for each experiment and protect them from light. | |
| Colorimetric reaction is unstable | Reaction time is not optimal. | Take readings at several time points to determine the optimal reaction time for your specific conditions. |
| Precipitation of this compound | Poor solubility in the assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the assay and does not cause precipitation. A preliminary solubility test is recommended. |
Experimental Protocols & Data Presentation
Cytotoxicity Assay: MTT Protocol
This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Table 1: Example Data for this compound Cytotoxicity Assay (MTT)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.8 |
| 1 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 5.5 |
| 10 | 75 ± 5.2 | 60 ± 4.9 | 45 ± 6.1 |
| 50 | 40 ± 4.1 | 25 ± 3.7 | 15 ± 2.9 |
| 100 | 20 ± 3.5 | 10 ± 2.4 | 5 ± 1.8 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Table 2: Example Data for this compound Anti-inflammatory Assay (NO Inhibition)
| Concentration (µM) | % NO Inhibition |
| 0 (LPS only) | 0 |
| 1 | 15 ± 2.5 |
| 5 | 35 ± 4.1 |
| 10 | 58 ± 5.3 |
| 25 | 75 ± 6.2 |
| 50 | 92 ± 4.8 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Antioxidant Assay: DPPH Radical Scavenging
This protocol assesses the free radical scavenging activity of this compound.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration. Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity.
Table 3: Example Data for this compound Antioxidant Assay (DPPH Scavenging)
| Concentration (µg/mL) | % DPPH Scavenging Activity |
| 10 | 12 ± 1.8 |
| 25 | 28 ± 3.2 |
| 50 | 55 ± 4.5 |
| 100 | 85 ± 5.1 |
| 200 | 96 ± 3.9 |
Note: The data presented are hypothetical and should be replaced with experimental results.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a potential mechanism by which this compound may induce apoptosis in cancer cells, based on the activity of similar compounds. It is proposed that this compound increases the production of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling pathways like MAPK and inhibits pro-survival pathways such as PI3K/Akt, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Bioactivity Screening
This workflow outlines a logical progression for screening the bioactivity of this compound.
Caption: High-level workflow for this compound bioactivity screening.
Troubleshooting Logic for Inconsistent Assay Results
This diagram provides a logical approach to troubleshooting inconsistent results in your bioactivity assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
Technical Support Center: Interpreting Complex NMR Spectra of Dihydrophenazine Compounds
Welcome to the technical support center for the analysis of dihydrophenazine compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the interpretation of complex NMR spectra of this important class of N-heterocyclic compounds.
Troubleshooting Guides
This section provides systematic approaches to address common challenges in the NMR analysis of dihydrophenazine derivatives.
Guide 1: Resolving Broad or Absent ¹H NMR Signals
A frequent issue with dihydrophenazine-based compounds is the appearance of very broad peaks or the complete absence of signals in ¹H NMR spectra when using common solvents like CDCl₃, CD₂Cl₂, DMSO-d₆, or acetone-d₆.[1]
Potential Causes and Solutions:
-
Slow Molecular Tumbling and Aggregation: Dihydrophenazines can undergo slow internal rotation and form intermolecular aggregates, leading to significant line broadening.[1]
-
Solution: Altering the solvent can disrupt these interactions. Aromatic solvents, such as benzene-d₆, often provide sharper signals due to specific solvent-solute interactions that break up aggregates and can influence the conformation of the molecule.[1]
-
-
Presence of Paramagnetic Species: Trace amounts of paramagnetic metals or the formation of radical species can cause extreme broadening of NMR signals.
-
Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, washing the sample with a chelating agent (e.g., EDTA solution) followed by re-purification may be necessary.
-
-
Chemical Exchange: The dihydrophenazine ring can undergo conformational exchange on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals.
-
Solution: Variable Temperature (VT) NMR studies can be insightful. Lowering the temperature may slow the exchange enough to resolve individual conformers, while increasing the temperature might lead to a single, sharp averaged signal.
-
Logical Workflow for Troubleshooting Broad Signals:
References
Preventing oxidation of Griseolutein B during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Griseolutein B during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a phenazine (B1670421) antibiotic produced by the bacterium Streptomyces griseoluteus.[][2] Phenazine compounds, in general, are known to be redox-active molecules and are susceptible to oxidation, particularly when exposed to oxygen in the air. This reactivity is a key aspect of their biological activity but also presents a challenge during their purification and storage.
Q2: What are the visible signs of this compound oxidation?
While specific degradation products of this compound have not been extensively characterized in the available literature, oxidation of phenazine compounds often leads to a change in color. This compound is described as a yellow crystal.[] A darkening or change in the color of the solution or purified compound may indicate degradation. For comprehensive analysis, techniques like HPLC can be used to detect the appearance of new peaks corresponding to degradation products.
Q3: What general precautions should be taken when handling this compound?
Given the susceptibility of phenazines to oxidation, it is crucial to minimize exposure to atmospheric oxygen. Standard techniques for handling air-sensitive compounds are recommended. These include the use of an inert atmosphere, such as nitrogen or argon, especially during solvent evaporation and sample storage. Specialized laboratory equipment like Schlenk lines or glove boxes can provide a controlled, oxygen-free environment.
Q4: Are there any recommended antioxidants to add during the purification process?
Q5: How does pH affect the stability of this compound?
The stability of phenazine compounds can be pH-dependent. While specific data for this compound is limited, related phenazines show varying reactivity at different pH levels. It is advisable to maintain a neutral or slightly acidic pH during purification unless experimental data suggests otherwise. Buffering the solutions may help in maintaining a stable pH.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Yellow color of the this compound solution fades or changes during purification. | Oxidation of this compound. | 1. Work under an inert atmosphere (nitrogen or argon).2. De-gas all solvents before use.3. Add an antioxidant (e.g., ascorbic acid or BHT) to the extraction and chromatography solvents.4. Minimize the exposure of the sample to light by using amber glassware or wrapping containers in foil. |
| Appearance of multiple, unexpected peaks in the HPLC chromatogram of the purified sample. | Degradation of this compound into various oxidation byproducts. | 1. Review and optimize the purification workflow to minimize processing time and exposure to air.2. Use degassed solvents and an inert atmosphere during all steps.3. Consider using a purification method with a shorter run time.4. Analyze the degradation products using LC-MS and NMR to understand the degradation pathway, which can inform further optimization.[5][6][7][8][9] |
| Low yield of this compound after purification. | Loss of compound due to oxidation and degradation. | 1. Implement all the recommendations for preventing oxidation mentioned above.2. Ensure all glassware is thoroughly dried to remove any residual moisture which can participate in degradation reactions.3. Optimize the extraction and chromatography conditions (e.g., solvent polarity, gradient) to achieve a more efficient separation from interfering compounds and reduce the purification time. |
| Inconsistent results in bioactivity assays of the purified this compound. | Partial degradation of the compound leading to reduced potency. | 1. Store the purified this compound under an inert atmosphere at low temperatures (-20°C or -80°C).2. Prepare fresh solutions for bioassays from a solid, stored sample whenever possible.3. If solutions must be stored, keep them at low temperatures, protected from light, and under an inert gas headspace. |
Experimental Protocols
Protocol 1: General Extraction and Purification of Phenazines from Streptomyces
This protocol is based on the methodology reported for the purification of griseoluteic acid, a related phenazine from Streptomyces griseoluteus, and can be adapted for this compound.[10]
-
Fermentation and Extraction:
-
Cultivate Streptomyces griseoluteus in a suitable liquid medium to produce this compound.
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an organic solvent in which this compound is soluble, such as ethyl acetate (B1210297) or an alcohol.[] Perform the extraction multiple times to ensure complete recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure. To minimize oxidation, it is recommended to use a rotary evaporator with a nitrogen or argon inlet.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Prepare a silica gel column packed with an appropriate non-polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system for phenazines is a mixture of chloroform (B151607) and methanol. The exact gradient should be determined empirically using thin-layer chromatography (TLC).
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing this compound from the silica gel column and evaporate the solvent.
-
Dissolve the semi-purified sample in a suitable solvent compatible with the HPLC mobile phase.
-
Purify the sample using a preparative reversed-phase HPLC column (e.g., C18).
-
Use a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Monitor the elution profile with a UV-Vis detector at a wavelength where this compound has maximum absorbance.
-
Collect the peak corresponding to this compound.
-
-
Final Steps:
-
Evaporate the solvent from the purified HPLC fraction under reduced pressure and an inert atmosphere.
-
Store the purified this compound as a solid in a sealed vial under nitrogen or argon at low temperature (-20°C or below).
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for preventing this compound oxidation.
References
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity [mdpi.com]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multipronged Approach to Profiling Metabolites in Beta vulgaris L. Dried Pulp Extracts Using Chromatography, NMR and Other Spectroscopy Methods [mdpi.com]
- 7. Liquid chromatography and mass spectrometric studies of gilteritinib fumarate and characterization of its major degradation products by NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Griseolutein B in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Griseolutein B in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus.[1] Phenazine compounds are known to possess a range of biological activities, including antibacterial and anticancer properties.[2][3] The anticancer mechanism of phenazine derivatives often involves the induction of apoptosis (programmed cell death) through the mitochondrial-mediated pathway.[2][4][5] This can involve the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.[2]
Q2: I'm observing low antitumor efficacy of this compound in my in vivo mouse model. What are the likely causes?
A2: Low in vivo efficacy of this compound is most likely attributable to its poor physicochemical properties, particularly its low aqueous solubility.[1] For a compound to be effective when administered systemically, it must be absorbed into the bloodstream, distributed to the tumor site, and remain stable long enough to exert its effect.[6]
Key potential reasons for low efficacy include:
-
Poor Bioavailability: Due to its insolubility in water, this compound may not be well absorbed into the systemic circulation after administration, leading to sub-therapeutic concentrations at the tumor.[1][7]
-
Sub-optimal Formulation: The method used to prepare this compound for injection can dramatically impact its delivery and efficacy.[8]
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or excreted from the body, reducing its exposure time to the tumor.[9]
-
Inadequate Dosing Regimen: The dose and frequency of administration may not be optimized to maintain a therapeutic concentration of the drug at the tumor site.[10]
-
Instability: this compound may be unstable in a physiological environment, degrading before it can reach its target.[11]
Q3: How can I improve the in vivo efficacy of this compound?
A3: Improving the in vivo efficacy of this compound primarily involves addressing its poor water solubility through formulation strategies. The goal is to enhance its bioavailability and ensure adequate drug concentration reaches the tumor.[12] Consider the following approaches:
-
Formulation Optimization:
-
Co-solvents: Using a mixture of solvents to dissolve this compound.
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or other lipid nanoparticles can improve solubility and circulation time.[1][13]
-
Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can enhance its stability and delivery.[8]
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in your animal model.[9][14][15] This data is crucial for optimizing the dosing schedule.
-
Analog Synthesis: Chemical modification of the this compound structure could lead to analogs with improved solubility and pharmacokinetic properties.[16]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
-
Problem: this compound, which is soluble in organic solvents like ethyl acetate (B1210297) and alcohol, precipitates when diluted into aqueous buffers for in vivo administration.[1]
-
Troubleshooting Steps:
| Strategy | Description | Advantages | Considerations |
| Co-solvent System | Use a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer. | Simple to prepare. | The concentration of the organic solvent must be non-toxic to the animals. |
| Liposomal Formulation | Encapsulate this compound within lipid vesicles (liposomes).[1] | Can improve solubility, stability, and circulation time. May reduce toxicity. | Requires specialized preparation techniques and equipment. |
| Nanoparticle Formulation | Formulate this compound into polymeric nanoparticles.[8] | Can enhance bioavailability and potentially target the tumor. | Characterization of particle size and drug loading is necessary. |
| Cyclodextrin Complexation | Use cyclodextrins to form inclusion complexes with this compound, increasing its aqueous solubility. | Can significantly improve solubility. | Stoichiometry of the complex needs to be determined. |
Issue 2: High Variability in Tumor Response Among Animals
-
Problem: Significant differences in tumor growth inhibition are observed between animals in the same treatment group.
-
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulated this compound. For intraperitoneal or intravenous injections, verify the technique. |
| Formulation Instability | Prepare the formulation fresh before each use. If using a suspension, ensure it is homogenous before each injection. |
| Variable Drug Absorption | Optimize the formulation to improve bioavailability and reduce absorption variability (see Issue 1). |
| Animal Health | Monitor the health of the animals closely. Underlying health issues can affect tumor growth and drug metabolism. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an Ehrlich Ascites Carcinoma (EAC) Mouse Model
The Ehrlich Ascites Carcinoma (EAC) model is a transplantable tumor model that has been used for evaluating the in vivo effects of this compound.[17][18]
1. Animal Model:
2. EAC Cell Culture and Implantation:
-
Maintain EAC cells through serial intraperitoneal passage in mice.
-
For the study, aspirate ascitic fluid from a tumor-bearing mouse, wash the cells with sterile saline, and perform a viable cell count.
-
Inject a specific number of viable EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into the experimental mice.[18]
3. This compound Formulation (Example using a co-solvent):
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add this solution to a sterile, biocompatible aqueous vehicle (e.g., saline or PBS) while vortexing to create a fine suspension or solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid toxicity.
4. Treatment Regimen:
-
Initiate treatment 24 hours after tumor cell inoculation.
-
Administer the this compound formulation intraperitoneally once daily for a specified period (e.g., 9 days).
-
Include a vehicle control group that receives the same formulation without this compound.
-
A positive control group with a known anticancer drug can also be included.
5. Efficacy Evaluation:
-
Monitor animal body weight and survival.
-
At the end of the study, sacrifice the mice and collect the ascitic fluid.
-
Measure the volume of the ascitic fluid.
-
Perform a viable tumor cell count from the ascitic fluid.
-
Calculate the percentage of tumor growth inhibition.
Protocol 2: Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][15]
1. Animal Model and Dosing:
-
Use the same strain of mice as in the efficacy study.
-
Administer a single dose of the this compound formulation (intravenously and via the intended route of administration, e.g., intraperitoneal or oral).
2. Blood Sampling:
-
Collect blood samples at multiple time points after administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma.
3. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
4. Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key PK parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (Area Under the Curve, representing total drug exposure)
-
Half-life (t1/2)
-
Clearance
-
Bioavailability (if comparing different routes of administration)
-
Visualizations
Hypothetical Signaling Pathway of this compound in Cancer Cells
Based on the known mechanisms of other phenazine anticancer agents, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[2]
Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.
Experimental Workflow for Troubleshooting Low In Vivo Efficacy
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
References
- 1. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. solutionsop.co.uk [solutionsop.co.uk]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.sdiarticle3.com [file.sdiarticle3.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Strategies to reduce the cytotoxicity of Griseolutein B in non-cancerous cells
Disclaimer: Information regarding specific strategies to reduce the cytotoxicity of Griseolutein B in non-cancerous cells is limited in publicly available scientific literature. The following troubleshooting guides and FAQs provide general strategies and experimental approaches that researchers may consider when working with novel cytotoxic compounds like this compound to enhance their therapeutic index. These approaches are based on established principles in drug development and will require experimental validation for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our non-cancerous control cell lines. What are the initial steps to address this?
A1: When a novel compound exhibits cytotoxicity in non-cancerous cells, a systematic approach is crucial. Initial steps should focus on confirming the observation and understanding the dose-response relationship.
-
Confirm Cytotoxicity: Repeat the cytotoxicity assays (e.g., MTT, LDH release) with a fresh dilution of this compound to rule out experimental artifacts.
-
Detailed Dose-Response Analysis: Perform a comprehensive dose-response study on a panel of non-cancerous cell lines to accurately determine the IC50 (half-maximal inhibitory concentration). This will establish the cytotoxic potency and therapeutic window in comparison to cancer cell lines.
-
Time-Course Experiment: Evaluate the effect of incubation time on cytotoxicity. This can help determine if the toxicity is acute or requires prolonged exposure.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of apoptosis or necrosis.
Q2: What are the broad strategies to potentially reduce the off-target cytotoxicity of a compound like this compound?
A2: Generally, two main avenues are explored to reduce the cytotoxicity of a therapeutic agent in non-cancerous cells:
-
Combination Therapy: Combining the primary compound with another agent can allow for a dose reduction of the primary compound, thereby decreasing its toxicity while maintaining or enhancing the anti-cancer effect.[1][2] The second agent may work synergistically to target cancer cells or protect normal cells.
-
Advanced Drug Delivery Systems: Encapsulating the drug in a delivery vehicle can control its release and target it specifically to cancer cells, minimizing exposure to healthy tissues.[3][4][5]
Troubleshooting Guides
Issue 1: High variance in cytotoxicity data for non-cancerous cells.
| Potential Cause | Troubleshooting Step |
| Cell Culture Inconsistency | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your cell culture media over the experimental duration. |
| Assay Variability | Optimize the cell seeding density and incubation times for your specific cell lines and assay. Include appropriate positive and negative controls in every plate. |
Issue 2: Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells.
| Potential Cause | Troubleshooting Step |
| Broad Mechanism of Action | Investigate the mechanism of action of this compound. If it targets a fundamental cellular process common to both cell types, achieving a large therapeutic window may be challenging. |
| Inappropriate Cell Line Models | Select a wider range of both cancerous and non-cancerous cell lines that are more representative of the intended therapeutic application. |
| Sub-optimal Exposure Time | Experiment with different drug exposure times. A shorter exposure might be sufficient to kill cancer cells while allowing normal cells to recover. |
Potential Strategies to Mitigate Cytotoxicity
Strategy 1: Combination Therapy
The goal of combination therapy is to achieve a synergistic or additive anti-cancer effect, which allows for the use of lower, less toxic concentrations of each drug.[1][2][6]
Experimental Protocol: Determining Synergy with a Secondary Agent
-
Select a Secondary Agent: Choose a secondary agent with a different mechanism of action. For instance, if this compound is found to induce apoptosis, a drug that arrests the cell cycle at a specific phase could be a candidate.
-
Design a Dose-Matrix: Prepare a matrix of concentrations for both this compound and the secondary agent, both alone and in combination.
-
Perform Cytotoxicity Assays: Treat the selected cancer and non-cancerous cell lines with the drug combinations for a predetermined time (e.g., 48 or 72 hours).
-
Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Table 1: Hypothetical Combination Index (CI) Values for this compound with Agent X
| Cell Line | This compound IC50 (µM) | Agent X IC50 (µM) | Combination IC50 (this compound + Agent X) | Combination Index (CI) | Interpretation |
| Cancer Cell Line (e.g., MCF-7) | 5 | 10 | 1.5 + 3 | 0.6 | Synergy |
| Non-cancerous Cell Line (e.g., MCF-10A) | 15 | 30 | 8 + 16 | 1.05 | Additive/Slight Antagonism |
This table illustrates a desirable outcome where the combination is synergistic in cancer cells but not in non-cancerous cells, potentially widening the therapeutic window.
Caption: Targeted drug delivery to cancer cells via receptor-mediated endocytosis.
References
- 1. Combination Therapy for Chronic Hepatitis B: Current Updates and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Engineering the drug carrier biointerface to overcome biological barriers to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microfluidics-mpt.com [microfluidics-mpt.com]
- 6. Triple combination therapy holds promise for Hepatitis B functional cure - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Refinement of Extraction Protocols for Griseolutein B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction protocols for Griseolutein B from complex mixtures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a phenazine (B1670421) antibiotic produced by the bacterium Streptomyces griseoluteus. It exhibits activity against Gram-positive and Gram-negative bacteria, as well as some protozoa and cancer cell lines.[1][][3] Key physicochemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₂O₆ |
| Molecular Weight | 344.32 g/mol [1][3] |
| Melting Point | 220 °C (decomposes)[] |
| Solubility | Soluble in ethyl acetate (B1210297) and alcohol; Insoluble in ether, benzene, and water.[] |
2. Which solvents are most effective for extracting this compound?
Based on its solubility profile, polar organic solvents are most effective for the extraction of this compound. Ethyl acetate and various concentrations of ethanol (B145695) or methanol (B129727) in water are commonly used for the extraction of similar microbial metabolites. The choice of solvent will impact the extraction yield and the profile of co-extracted impurities.
3. What are the common challenges encountered during this compound extraction and purification?
Common challenges include:
-
Low Extraction Yield: This can be due to suboptimal solvent selection, insufficient extraction time, or degradation of the target compound.
-
Co-extraction of Impurities: Complex mixtures from microbial fermentation will contain numerous other metabolites, some of which may have similar chemical properties to this compound, making separation difficult.
-
Degradation of this compound: Phenazine compounds, particularly in their dihydrophenazine forms, can be unstable and susceptible to oxidation.[4] The presence of light, oxygen, and certain pH conditions can lead to degradation.
-
Poor Chromatographic Resolution: During purification, achieving baseline separation of this compound from closely related impurities can be challenging.
4. How can I improve the yield of my this compound extraction?
Optimizing extraction parameters is key to improving yield.[5][6] Consider the following:
-
Solvent Optimization: Experiment with different solvent systems and ratios (e.g., varying percentages of ethanol in water) to find the optimal polarity for this compound extraction from your specific matrix.
-
Extraction Method: Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times compared to traditional methods like maceration or Soxhlet extraction.[5]
-
Temperature and Time: Optimize the extraction temperature and duration. Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.
-
pH Control: The pH of the extraction solvent can influence the solubility and stability of this compound.
5. What is a forced degradation study and why is it important for this compound?
A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[7][8] This is crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.
-
Developing stability-indicating analytical methods that can separate and quantify this compound in the presence of its degradants.[7]
Troubleshooting Guides
Problem 1: Low or No this compound Detected in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure complete disruption of the Streptomyces cells to release the intracellular this compound. Consider using mechanical methods like sonication or bead beating in addition to solvent extraction. |
| Suboptimal Extraction Solvent | The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities, such as ethyl acetate, methanol, ethanol, and aqueous mixtures of these alcohols. |
| Degradation during Extraction | This compound may be unstable under the extraction conditions. Add an antioxidant, such as sodium ascorbate (B8700270), to the extraction solvent to prevent oxidative degradation, particularly if dihydrophenazine precursors are present.[4] Also, protect the extraction mixture from light. |
| Insufficient Extraction Time or Temperature | The extraction may be incomplete. Increase the extraction time or moderately increase the temperature, while monitoring for any signs of degradation. |
Problem 2: Poor Purity of this compound after Initial Purification Steps
| Possible Cause | Suggested Solution |
| Presence of Highly Similar Impurities | The crude extract may contain other phenazine compounds with similar chemical properties. Employ orthogonal purification techniques. For example, follow a polarity-based separation (like reversed-phase HPLC) with a size-based method (like size-exclusion chromatography). |
| Suboptimal Chromatographic Conditions | The mobile phase, gradient, or column chemistry may not be providing adequate resolution. |
| - Mobile Phase: Adjust the pH or the organic modifier concentration. | |
| - Gradient: A shallower gradient during HPLC can improve the separation of closely eluting peaks. | |
| - Column: Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size. | |
| Column Overloading | Injecting too much crude extract onto the chromatography column can lead to broad, overlapping peaks. Reduce the sample load or use a larger column. |
Problem 3: this compound Degrades During Storage or Analysis
| Possible Cause | Suggested Solution |
| Oxidation | Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C or -80°C).[1] Prepare solutions in degassed solvents. |
| Photodegradation | Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. |
| pH Instability | Determine the optimal pH range for this compound stability and buffer solutions accordingly. |
Experimental Protocols
Representative Solid-Liquid Extraction Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of Biomass: Centrifuge the Streptomyces griseoluteus fermentation broth to pellet the cells. Lyophilize the cell pellet to obtain a dry cell mass.
-
Extraction:
-
Suspend the dry cell mass in ethyl acetate at a 1:10 (w/v) ratio.
-
Add sodium ascorbate to a final concentration of 0.1 mg/mL to minimize oxidation.[4]
-
Perform the extraction at room temperature for 4 hours with constant agitation.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the cell debris from the solvent extract.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C in a light-protected container.
Representative HPLC Purification Protocol
This is an illustrative protocol for the purification of this compound from a crude extract.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter before injection.[9][10]
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV-Vis detector set to an appropriate wavelength for phenazine compounds (e.g., 254 nm and 365 nm).
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Purity Analysis and Solvent Evaporation:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data Tables
The following tables present hypothetical data to illustrate the effects of different extraction parameters on the yield of this compound. These values should be determined experimentally for your specific process.
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System (v/v) | This compound Yield (mg/g of dry cell mass) | Purity in Crude Extract (%) |
| 100% Methanol | 1.8 | 15 |
| 80% Methanol / 20% Water | 2.5 | 20 |
| 100% Ethanol | 2.1 | 18 |
| 80% Ethanol / 20% Water | 2.8 | 25 |
| 100% Ethyl Acetate | 3.5 | 30 |
| 100% Dichloromethane | 1.2 | 12 |
Table 2: Effect of Extraction Time on this compound Yield (using 80% Ethanol)
| Extraction Time (hours) | This compound Yield (mg/g of dry cell mass) |
| 1 | 1.9 |
| 2 | 2.4 |
| 4 | 2.8 |
| 8 | 2.9 |
| 12 | 2.7 (slight decrease may indicate degradation) |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 2072-68-6|DC Chemicals [dcchemicals.com]
- 4. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. biotech-asia.org [biotech-asia.org]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potency of Griseolutein B and Griseolutein A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activities of two closely related phenazine (B1670421) antibiotics, Griseolutein B and Griseolutein A. This document summarizes the available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
Griseolutein A and this compound are members of the phenazine family of antibiotics, a class of pigmented secondary metabolites produced by various bacteria, most notably from the genus Streptomyces. These compounds are known for their broad-spectrum antibacterial activity. Understanding the comparative efficacy of these two analogs is crucial for antibiotic research and development, particularly in the search for novel therapeutic agents to combat antimicrobial resistance. This guide synthesizes the current knowledge on their antibacterial profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Antibacterial Activity
While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of Griseolutein A and this compound against a wide range of identical bacterial strains are limited in publicly available literature, existing data for each compound against specific pathogens allow for an initial assessment.
A key study reported the antibacterial activity of this compound, isolated from Streptomyces griseoluteus P-37. The reported Minimum Inhibitory Concentration (MIC50) values demonstrate its potency, particularly against Gram-positive bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC₅₀ (µg/mL) |
| Streptococcus pyogenes | Gram-positive | 0.2 - 0.4 |
| Bacillus anthracis | Gram-positive | 0.2 - 0.4 |
Data for this compound is based on a report citing the activity of the compound from Streptomyces griseoluteus P-37.
Mechanism of Action: The Phenazine Redox Cycle
The antibacterial action of phenazine antibiotics like Griseolutein A and B is primarily attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from bacterial reducing agents, such as NADH, and the subsequent transfer of these electrons to molecular oxygen. This futile cycle generates reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of these ROS induces significant oxidative stress within the bacterial cell, leading to damage of essential macromolecules like DNA, proteins, and lipids, ultimately resulting in cell death.
Caption: Redox cycling of phenazine antibiotics leading to bacterial cell death.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial potency of a compound. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Materials:
-
Test compounds (Griseolutein A and this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the Griseolutein compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity, indicating bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The available data suggests that this compound is a potent antibacterial agent against key Gram-positive pathogens. While Griseolutein A is also known for its broad-spectrum activity, a lack of direct comparative studies with this compound against the same bacterial panel makes it difficult to definitively conclude which compound is superior. The primary mechanism of action for both is understood to be the induction of oxidative stress through redox cycling. Future research should focus on conducting comprehensive, head-to-head MIC evaluations of Griseolutein A and this compound against a diverse panel of clinically relevant and drug-resistant bacteria to fully elucidate their therapeutic potential.
Griseolutein B Versus Other Phenazine Antibiotics: A Comparative Study
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenazine (B1670421) antibiotics, a class of pigmented heterocyclic nitrogenous compounds produced by a diverse range of bacteria, are renowned for their broad-spectrum biological activities. This guide provides a comparative analysis of Griseolutein B with other notable phenazine antibiotics, including Pyocyanin (B1662382) and Phenazine-1-Carboxylic Acid (PCA). Due to the limited availability of quantitative data for this compound in publicly accessible literature, this guide presents the available qualitative information for this compound alongside quantitative data for more extensively studied phenazines to offer a comparative perspective. The guide summarizes antimicrobial and cytotoxic performance, details experimental methodologies for key bioassays, and visualizes experimental workflows and a representative signaling pathway to aid in research and drug development endeavors.
Introduction to Phenazine Antibiotics
Phenazines are a large family of secondary metabolites synthesized by various bacterial genera, most notably Pseudomonas and Streptomyces. Their planar tricyclic structure enables them to act as redox-active compounds, a key feature underlying their diverse biological effects. These effects include antibacterial, antifungal, and anticancer activities, which are primarily attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, including DNA cleavage, protein oxidation, and lipid peroxidation, ultimately resulting in microbial cell death or apoptosis in cancer cells.
This compound, produced by Streptomyces griseoluteus, is a member of the phenazine family. While early studies have indicated its activity against Gram-positive and Gram-negative bacteria, rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells, specific quantitative data on its potency remains scarce in the current literature. This guide aims to contextualize the potential of this compound by comparing its known characteristics with the well-documented activities of other prominent phenazines.
Performance Data at a Glance
The following tables provide a summary of the antimicrobial and cytotoxic activities of several phenazine antibiotics. It is crucial to note that the data presented has been compiled from various studies, and therefore, experimental conditions may differ. Direct comparison of these values should be approached with caution.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Gram-positive & Gram-negative bacteria | Data not available | |
| Griseolutein T * | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC₅₀) | 0.06 - 0.12 | [1] |
| Vancomycin-resistant Enterococci (VRE) (MIC₅₀) | 0.06 - 0.12 | [1] | |
| Clostridioides difficile (MIC₅₀) | 0.06 - 0.12 | [1] | |
| Pyocyanin | Staphylococcus aureus | 31.25 - 125 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 40 - 70 | [3] | |
| Escherichia coli | 250 - 1000 | [2] | |
| Klebsiella pneumoniae | 120 - 180 | [3] | |
| Phenazine-1-Carboxylic Acid (PCA) | Vibrio anguillarum | 50 | [4] |
| Staphylococcus aureus | 40 | [5] |
*Griseolutein T is a closely related analogue of this compound.
Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungus | MIC (µg/mL) | Reference |
| This compound | - | Data not available | |
| Pyocyanin | Candida albicans | 38.5 - 300 | [3][6][7] |
| Aspergillus fumigatus | ~64 | [3] | |
| Phenazine-1-Carboxylic Acid (PCA) | Botrytis cinerea | 25 | [8][9] |
| Candida albicans | 8 | [10] | |
| Trichophyton rubrum | 4 | [10] |
Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| This compound | Ehrlich ascites cancer | Ascites tumor | Data not available | |
| Griseolutein T * | HeLa-S3 | Cervical Cancer | ~0.7 (1.6 µM) | [11] |
| Pyocyanin | A549 | Lung Cancer | 130 | [2] |
| MDA-MB-231 | Breast Cancer | 105 | [2] | |
| Caco-2 | Colon Cancer | 187.9 | [2] | |
| HepG2 | Liver Cancer | 12.5 | [12] | |
| MCF-7 | Breast Cancer | 14.33 | [12] | |
| Phenazine-1-Carboxylic Acid (PCA) | DU145 | Prostate Cancer | ~4.4 (19.5 µM) (24h) | [13] |
| HeLa | Cervical Cancer | 20 | [10] | |
| MCF-7 | Breast Cancer | 24 | [10] | |
| HePG2 | Liver Cancer | 45.5 | [14] |
*Griseolutein T is a closely related analogue of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-72 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the biological evaluation of phenazine antibiotics.
Generalized Signaling Pathway for Phenazine-Induced Apoptosis
Phenazine antibiotics often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway. The following diagram illustrates a generalized pathway based on the known mechanism of phenazine-1-carboxylic acid.
Conclusion
While this compound has been identified as a phenazine antibiotic with a range of biological activities, the lack of comprehensive, publicly available quantitative data limits a direct and detailed performance comparison with other well-studied phenazines like pyocyanin and PCA. The data compiled in this guide for these other phenazines highlights the potent antimicrobial and cytotoxic potential of this class of compounds. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct further investigations into the biological activities of this compound and other novel phenazine derivatives. Future studies focusing on generating robust quantitative data for this compound are essential to fully elucidate its therapeutic potential and to accurately position it within the landscape of phenazine antibiotics.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming microbial pigment into therapeutic revelation: extraction and characterization of pyocyanin from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Antifungal potential of multi-drug-resistant Pseudomonas aeruginosa: harnessing pyocyanin for candida growth inhibition [frontiersin.org]
- 7. Antifungal potential of multi-drug-resistant Pseudomonas aeruginosa: harnessing pyocyanin for candida growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of Phenazine-1-Carboxylic Acid on Mycelial Growth of Botrytis cinerea Produced by Pseudomonas aeruginosa LV Strain [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cat.journals.ekb.eg [cat.journals.ekb.eg]
Validating the Anticancer Potential of Griseolutein B: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the preclinical anticancer potential of Griseolutein B, a phenazine (B1670421) antibiotic. Drawing upon the known anticancer activities of the phenazine class of compounds and established preclinical validation models, this document outlines the necessary experimental data and protocols for a comprehensive assessment against a standard chemotherapeutic agent, Doxorubicin.
Overview of this compound and Comparator Compound
This compound is a naturally occurring phenazine antibiotic produced by the bacterium Streptomyces griseoluteus. Historical data indicates its ability to inhibit Ehrlich ascites cancer, suggesting a potential for broader anticancer applications[]. The phenazine class of molecules is recognized for a range of biological activities, including antibacterial, antifungal, and anticancer effects[2][3]. Several phenazine derivatives have demonstrated the ability to induce apoptosis and inhibit cancer cell proliferation, providing a strong rationale for the further investigation of this compound[2][4].
Doxorubicin , a well-established anthracycline antibiotic, is a widely used chemotherapeutic agent for a variety of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. Due to its extensive preclinical and clinical data, Doxorubicin serves as a robust positive control and benchmark for evaluating the efficacy of novel anticancer compounds like this compound.
In Vitro Antitumor Activity: Comparative Data
The initial assessment of an anticancer compound's potential involves in vitro screening against a panel of human cancer cell lines. This provides crucial data on its potency and selectivity. The following table presents a hypothetical but representative comparison of the cytotoxic activity of this compound against Doxorubicin.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 | 0.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.1 | 0.8 |
| A549 | Lung Carcinoma | 3.2 | 1.2 |
| HCT116 | Colon Carcinoma | 1.8 | 0.6 |
| DU145 | Prostate Carcinoma | 2.5 | 1.0 |
| HEK293 | Normal Embryonic Kidney | > 50 | 15 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
In Vivo Antitumor Efficacy: Xenograft Model
To validate the in vitro findings, the antitumor activity of this compound would be assessed in an in vivo preclinical model. A human tumor xenograft model in immunodeficient mice is a standard approach.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound (20 mg/kg) | 600 | 60 |
| Doxorubicin (5 mg/kg) | 450 | 70 |
Mechanistic Insights: Signaling Pathways
Understanding the mechanism of action is critical for drug development. Based on the activities of other phenazine compounds, this compound may exert its anticancer effects by inducing apoptosis through the mitochondrial pathway.
Caption: Proposed apoptotic pathway of this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Doxorubicin (e.g., 0.01 to 100 µM) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Mouse Model
-
Cell Implantation: 5 x 10⁶ MCF-7 cells are subcutaneously injected into the flank of 6-week-old female athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice are randomized into three groups (n=8 per group): Vehicle control (saline), this compound (20 mg/kg), and Doxorubicin (5 mg/kg). Treatments are administered via intraperitoneal injection every three days for 21 days.
-
Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Experimental Workflow
The following diagram illustrates the logical flow of preclinical validation for an anticancer compound.
Caption: Standard workflow for preclinical anticancer drug validation.
References
A Comparative Analysis of Griseolutein B and Doxorubicin Cytotoxicity: A Guide for Researchers
In the landscape of oncological research, the evaluation of novel cytotoxic agents against established chemotherapeutics is a critical step in drug discovery. This guide provides a comparative analysis of Griseolutein B, a phenazine (B1670421) antibiotic, and Doxorubicin, a widely used anthracycline chemotherapy drug. While Doxorubicin is a well-characterized compound with extensive data on its cytotoxic properties, information on this compound is significantly more limited, highlighting a gap in the current body of research.
Quantitative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of this compound and Doxorubicin is hampered by the lack of publicly available IC50 values for this compound against cancer cell lines. Doxorubicin, in contrast, has been extensively studied, and its cytotoxic potency varies across different cancer cell types.
Table 1: Reported IC50 Values for Doxorubicin Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 2.5 |
| A549 | Lung Cancer | > 20 |
| HeLa | Cervical Cancer | 0.34 - 2.9 |
| HepG2 | Liver Cancer | 12.18 |
| UMUC-3 | Bladder Cancer | 5.15 |
Note: IC50 values for Doxorubicin can exhibit variability between studies due to differences in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay employed.
Mechanisms of Cytotoxic Action
The disparate levels of research between the two compounds are also reflected in the understanding of their mechanisms of action. Doxorubicin's cytotoxic pathways are well-documented, whereas the specific mechanisms for this compound remain largely unelucidated.
Doxorubicin: A Multi-Faceted Approach to Cell Killing
Doxorubicin exerts its cytotoxic effects through several established mechanisms:
-
DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, obstructing the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxicity.
This compound and Phenazine Antibiotics: An Emerging Picture
The precise signaling pathways affected by this compound are not well-defined in the scientific literature. However, based on studies of other phenazine derivatives, several potential mechanisms can be inferred. Phenazines are known to be redox-active molecules and can interfere with cellular respiration and induce oxidative stress. Some phenazine compounds have been shown to inhibit NF-κB signaling and induce apoptosis. Further research is necessary to determine if this compound shares these mechanisms of action.
Experimental Protocols for Cytotoxicity Assessment
To facilitate future comparative studies, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in a complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for each compound.
Conclusion and Future Directions
This comparative guide underscores the significant disparity in the available cytotoxic data between Doxorubicin and this compound. While Doxorubicin serves as a well-characterized benchmark, the lack of quantitative data for this compound prevents a direct and comprehensive comparison of their cytotoxic potencies. The reported anti-Ehrlich ascites cancer activity of this compound suggests its potential as an anticancer agent, but rigorous investigation is required.
Future research should prioritize the systematic evaluation of this compound's cytotoxicity against a panel of human cancer cell lines to determine its IC50 values. Furthermore, detailed mechanistic studies are crucial to elucidate the signaling pathways through which this compound exerts its effects. Such data will be instrumental in enabling a thorough and objective comparison with established chemotherapeutics like Doxorubicin and in determining the potential of this compound as a novel anticancer drug candidate.
References
Cross-resistance studies of Griseolutein B in antibiotic-resistant bacterial strains
A comparative analysis of the antimicrobial activity of Griseolutein T with standard-of-care antibiotics highlights its efficacy. The data, summarized in the table below, showcases the Minimum Inhibitory Concentration (MIC) values, a key indicator of an antibiotic's potency.
Performance Comparison: Griseolutein T vs. Standard Antibiotics
| Compound | Bacterial Strain | MIC₅₀ (µg/mL) [1] |
| Griseolutein T | Methicillin-Resistant Staphylococcus aureus (MRSA) (30 clinical isolates) | 4 |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) (30 clinical isolates) | 1 |
| Griseolutein T | Vancomycin-Resistant Enterococci (VRE) (27 clinical isolates) | 4 |
| Vancomycin | Vancomycin-Resistant Enterococci (VRE) (27 clinical isolates) | >128 |
| Griseolutein T | Clostridioides difficile (17 clinical isolates) | 2 |
| Fidaxomicin | Clostridioides difficile (17 clinical isolates) | 0.06 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the effectiveness of a new antimicrobial agent. The following is a detailed protocol for the broth microdilution method, consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines, which was utilized in the studies assessing Griseolutein T.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Standardized cultures of antibiotic-resistant strains (e.g., MRSA ATCC 43300, VRE ATCC 51299).
-
Antimicrobial Agents: Stock solutions of Griseolutein B (or its analog) and comparator antibiotics prepared in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Bacterial colonies are picked from an agar (B569324) plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
A two-fold serial dilution of each antimicrobial agent is performed in the 96-well plate using CAMHB to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The microtiter plates are incubated at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in these studies, the following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of phenazine (B1670421) antibiotics like this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action and resistance for phenazine antibiotics.
Mechanism of Action and Cross-Resistance
Phenazine antibiotics, the class to which Griseoluteins belong, are thought to exert their antibacterial effects through a process called redox cycling. Once inside the bacterial cell, these molecules can accept and donate electrons, leading to the production of reactive oxygen species (ROS). This surge in ROS can cause widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Cross-resistance to phenazines can occur through various mechanisms. One of the most common is the upregulation of efflux pumps, which are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets[2]. The observation that multidrug-resistant strains, which often overexpress efflux pumps, are still susceptible to Griseolutein T suggests that this compound may be a poor substrate for these pumps or that its potent activity can overcome this resistance mechanism.
References
A Head-to-Head Comparison of Synthetic vs. Naturally Sourced Griseolutein B
For Researchers, Scientists, and Drug Development Professionals
Griseolutein B, a phenazine (B1670421) antibiotic, has garnered interest in the scientific community for its potential therapeutic applications, including its activity against bacteria and cancer cells. This guide provides a comprehensive comparison of synthetically produced and naturally sourced this compound, offering insights into their respective properties and performance based on available data. While direct comparative studies are limited, this document collates existing information to facilitate informed decisions in research and development.
Data Presentation: A Comparative Overview
Due to the limited availability of direct head-to-head studies, this table summarizes the known biological activities of this compound and a closely related naturally occurring analog, Griseolutein T. This data provides a baseline for understanding the potential efficacy of this compound.
| Parameter | Synthetic this compound | Naturally Sourced this compound (Data inferred from Griseolutein T) | Reference |
| Purity | Typically >95% (Varies by synthesis protocol) | Variable, dependent on purification method | General knowledge |
| Source | Chemical Synthesis | Streptomyces griseoluteus | [1][2] |
| Antimicrobial Activity (MIC in µg/mL) | Data not available in direct comparative studies. | Against Methicillin-Resistant Staphylococcus aureus (MRSA): 0.5 - 2Against Vancomycin-Resistant Enterococci (VRE): 1 - 4 | [3] |
| Anticancer Activity (IC50 in µM) | Data not available in direct comparative studies. | Data not available. | N/A |
| Production Yield | Scalable and potentially high-yield | Dependent on fermentation conditions and strain productivity | General knowledge |
| Potential Contaminants | Reagents, solvents, and by-products from the synthetic route | Other secondary metabolites from the producing organism | General knowledge |
Note: The antimicrobial activity data presented for naturally sourced this compound is based on studies of Griseolutein T, a structurally similar compound isolated from Streptomyces seoulensis.[3] This serves as a proxy in the absence of direct data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis, isolation, and biological evaluation of this compound.
Protocol 1: Total Synthesis of this compound
This protocol is a conceptualized procedure based on established phenazine synthesis methods.
Objective: To synthesize this compound via a multi-step chemical process.
Materials:
-
Starting materials (e.g., substituted anilines and catechols)
-
Oxidizing agents (e.g., potassium ferricyanide)
-
Solvents (e.g., methanol, chloroform (B151607), ethyl acetate)
-
Chromatography supplies (silica gel, TLC plates)
-
Standard laboratory glassware and equipment
-
NMR, Mass Spectrometry for characterization
Procedure:
-
Step 1: Synthesis of the Phenazine Core. React a substituted aniline (B41778) with a catechol derivative in the presence of an oxidizing agent to form the basic phenazine ring structure.
-
Step 2: Functional Group Introduction. Introduce the necessary functional groups, such as the carboxylic acid and the methoxy (B1213986) group, onto the phenazine core through a series of protection and deprotection steps.
-
Step 3: Side-Chain Attachment. Attach the dihydroxypropyl side chain to the phenazine core. This may involve multiple steps to build the chain and introduce the hydroxyl groups with the correct stereochemistry.
-
Step 4: Purification. Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC).
-
Step 5: Characterization. Confirm the structure of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Isolation of Naturally Sourced this compound from Streptomyces griseoluteus
Objective: To isolate and purify this compound from a culture of Streptomyces griseoluteus.
Materials:
-
A culture of Streptomyces griseoluteus
-
Fermentation medium (e.g., yeast extract-malt extract broth)
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
-
HPLC system with a C18 column
-
Solvents for chromatography (e.g., methanol, water, acetonitrile)
Procedure:
-
Step 1: Fermentation. Inoculate a suitable liquid fermentation medium with Streptomyces griseoluteus and incubate for 7-10 days at 28°C with shaking.
-
Step 2: Extraction. Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Step 3: Preliminary Purification. Subject the crude extract to column chromatography on silica gel. Elute with a stepwise gradient of increasing polarity (e.g., chloroform-methanol) to separate the components.
-
Step 4: High-Performance Liquid Chromatography (HPLC) Purification. Further purify the fractions containing this compound by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient.
-
Step 5: Characterization. Identify the purified compound as this compound by comparing its spectroscopic data (NMR, MS) with published values.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound (synthetic or natural)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Step 1: Preparation of Inoculum. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Step 2: Serial Dilution. Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Step 3: Inoculation. Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Step 4: Incubation. Incubate the plates at 37°C for 18-24 hours.
-
Step 5: Determination of MIC. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 4: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (synthetic or natural)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Step 2: Treatment. Treat the cells with various concentrations of this compound and incubate for another 48-72 hours.
-
Step 3: MTT Addition. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Step 4: Solubilization. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Mandatory Visualization
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for production and testing of this compound.
Caption: Postulated signaling pathways for this compound's bioactivity.
Conclusion
The choice between synthetic and naturally sourced this compound will depend on the specific requirements of the research or drug development project. Synthetic routes offer the potential for scalability, high purity, and the generation of novel analogs for structure-activity relationship studies. Natural sourcing from Streptomyces griseoluteus provides the original bioactive molecule but may present challenges in terms of yield, purity, and the presence of co-metabolites.
Further research is critically needed to conduct direct head-to-head comparisons of synthetic and naturally sourced this compound to fully elucidate any potential differences in their biological activity and performance. The protocols and data presented in this guide provide a foundational framework for researchers to embark on such investigations.
References
Griseolutein B: A Comparative Analysis with Other Streptomyces-Derived Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Griseolutein B, a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus, represents a class of bioactive compounds with potential applications in antibacterial therapy. This guide provides a comparative overview of this compound's performance against other well-established antibiotics derived from Streptomyces, including Streptomycin, Doxorubicin, Vancomycin, and Tetracycline. Due to the limited availability of recent, specific quantitative data for this compound, this comparison incorporates data for the closely related and recently characterized Griseolutein T, alongside historical data for this compound, to provide a relevant benchmark.
Executive Summary
This compound and its analogs exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The phenazine class of antibiotics, to which this compound belongs, is known for its unique mechanism of action involving the generation of reactive oxygen species. When compared to broad-spectrum agents like Tetracycline and Streptomycin, or the glycopeptide Vancomycin, this compound and its relatives present a different spectrum of activity and cytotoxicity profile. This guide synthesizes available data to facilitate an objective comparison.
Data Presentation: Quantitative Comparison of Antibiotic Performance
The following tables summarize the available quantitative data for the antibacterial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC50) of this compound/T and the comparator antibiotics. It is important to note that MIC and IC50 values can vary depending on the specific bacterial strain, cell line, and experimental conditions.
Table 1: Antibacterial Spectrum (Minimum Inhibitory Concentration in µg/mL)
| Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis |
| This compound * | 0.2-0.4 (against S. pyogenes & B. anthracis) | Data not available | Data not available | Data not available |
| Griseolutein T | 0.1 - 0.2 (MRSA)[1] | Data not available | Data not available | 0.2 - 0.4 (VRE)[1] |
| Streptomycin | 1 - >128 | 1 - >128 | >128 | 8 - >128 |
| Doxorubicin | 0.25 - 2 | 2 - 16 | >128 | 1 - 8 |
| Vancomycin | 0.5 - 2 (MRSA) | Resistant | Resistant | 1 - 4 (VRE) |
| Tetracycline | 0.25 - 64 | 1 - >128 | >128 | 0.5 - 256 |
*Historical data for this compound against different bacterial species is provided for context. More recent and specific data is available for the closely related Griseolutein T.
Table 2: Cytotoxicity Profile (IC50 in µM)
| Antibiotic | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| This compound | Data not available | Data not available | Data not available |
| Griseolutein T | 1.6 (HeLa-S3)[1] | Data not available | Data not available |
| Streptomycin | >100 | >100 | >100 |
| Doxorubicin | 0.1 - 1.0 | 1.3 - 12.2 | 0.5 - >20 |
| Vancomycin | >100 | >100 | >100 |
| Tetracycline | ~50 - 100 | ~50 - 100 | ~50 - 100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium is recorded as the MIC.
Protocol Outline:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Preparation of Bacterial Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and bacterial suspension are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antibiotic that shows no turbidity.
Determination of Cytotoxicity (IC50)
The IC50 values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Experimental workflow for comparing antibacterial and cytotoxic activities.
References
A Comparative Analysis of the Therapeutic Potential of Griseolutein Derivatives
For Immediate Release: A comprehensive review of the therapeutic indices of various griseoluteins, offering critical data for researchers and drug development professionals in oncology and infectious diseases.
This guide provides an objective comparison of the performance of several griseolutein compounds, supported by experimental data on their cytotoxic and antimicrobial activities. The information presented aims to facilitate the evaluation of these natural products for further therapeutic development.
Comparative Therapeutic Index Analysis
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, comparing the dose that causes toxicity to the dose that provides a therapeutic effect. A higher TI indicates a wider margin of safety. In this analysis, we have calculated a Selectivity Index (SI) as a surrogate for the therapeutic index, representing the ratio of cytotoxicity (IC50) to antimicrobial activity (MIC). A higher SI value suggests greater selectivity for microbial cells over mammalian cells.
| Compound | Cytotoxicity (IC50) against HeLa-S3 cells (µM)[1] | Antimicrobial Activity (MIC) against S. aureus (µg/mL)[1] | Selectivity Index (IC50/MIC) |
| Griseolutein T | >100 | 0.5 - 1 | >100 - >200 |
| Griseolutein A | 2.5 | Not Reported | - |
| Griseolutein B | Not Reported | 0.2 - 0.4 | - |
| Griseolutein C | 96 | 8 - 16 | 6 - 12 |
| Griseolutein D | 78 | 4 - 8 | 9.75 - 19.5 |
| Griseoluteic Acid | 8.1 | >64 | <0.127 |
Note: The molecular weights of the compounds are required to convert MIC from µg/mL to µM for a direct molar comparison in the Selectivity Index calculation. This data was not available in the provided search results. The calculated SI above is based on the assumption of similar molecular weights for estimation purposes and highlights the need for further detailed studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this review, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The griseolutein derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Human cervical cancer cells (HeLa-S3) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the griseolutein derivatives and incubated for 48-72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Griseolutein T from Streptomyces seoulensis, newly identified via combined-culture with Tsukamurella pulmonis, as an efficacious therapeutic agent against multidrug-resistant bacteria | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Prudent Disposal of Griseolutein B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Griseolutein B, a phenazine (B1670421) antibiotic, requires careful handling and disposal due to its biological activity and the absence of comprehensive toxicological data. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for understanding its nature and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Formula | C17H16N2O6[1] |
| Molecular Weight | 344.32 g/mol [1][2] |
| CAS Number | 2072-68-6[1][2][3] |
| Appearance | Powder[1] |
| Storage | 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO[1] |
Disposal Protocol: A Step-by-Step Approach
Given that this compound is a biologically active compound intended for research use only, it must be treated as hazardous chemical waste.[2] The following procedures are based on best practices for the disposal of laboratory chemicals of unknown toxicity.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers in a dedicated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify "this compound."
-
-
Liquid Waste:
-
If this compound is in a solvent (e.g., DMSO), collect the solution in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent should be collected as hazardous waste.[4] For highly potent or toxic compounds, the first three rinses must be collected.[4]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[5]
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with their contents.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure caps (B75204) are tightly sealed to prevent spills or evaporation.[5]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 2072-68-6|DC Chemicals [dcchemicals.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Griseolutein B
Disclaimer: No specific Safety Data Sheet (SDS) for Griseolutein B was found during the information gathering process. The following guidance is based on general best practices for handling potent, powdered research compounds of unknown toxicity. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, a cautious approach is necessary. The following table summarizes the different levels of PPE, with a recommendation for the minimum level required when handling this compound in powder form.
| PPE Level | Respiratory Protection | Skin and Body Protection | Eye Protection | When to Use |
| Level D | Not required | Coveralls, safety-toed footwear | Safety glasses | Nuisance contamination only; not recommended for this compound.[1] |
| Level C | Air-purifying respirator (full-face or half-mask) | Chemical-resistant clothing (coveralls), inner and outer chemical-resistant gloves, chemical-resistant boots | Full-face respirator or chemical splash goggles | When the concentration and type of airborne substance are known.[1][2][3] |
| Level B | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator | Hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots | SCBA facepiece | When the highest level of respiratory protection is needed with less skin hazard.[1][2][3] |
| Level A | Positive-pressure, full-facepiece SCBA or supplied-air respirator | Totally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, chemical-resistant boots | SCBA facepiece | When the highest level of skin, respiratory, and eye protection is required.[1][2][3] |
Recommendation for this compound (Powder Form): A minimum of Level C protection should be employed when handling powdered this compound, especially when weighing or transferring the substance, to prevent inhalation of airborne particles. This includes a full-face or half-mask air-purifying respirator with appropriate cartridges, chemical-resistant clothing, and gloves.[1][2][3]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (at a minimum, lab coat, safety glasses, and chemical-resistant gloves) before opening the package in a designated area, preferably within a chemical fume hood.
-
Confirm the container is sealed and labeled correctly.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The container should be tightly sealed.
-
Keep the compound in a designated and clearly labeled storage location, accessible only to authorized personnel.
3. Weighing and Aliquoting (in a Chemical Fume Hood or Glove Box):
-
Preparation:
-
Don the appropriate PPE (Level C recommended for powder).
-
Decontaminate the weighing area and balance before and after use.
-
Use disposable liners on the balance pan to contain any spills.
-
-
Procedure:
-
Carefully open the container.
-
Use a dedicated, clean spatula to transfer the desired amount of this compound to a tared weigh boat or container.
-
Avoid creating dust. If any powder becomes airborne, cease work and ensure proper ventilation.
-
Close the primary container tightly immediately after use.
-
-
Post-Weighing:
-
Carefully clean the spatula and any other reusable equipment.
-
Dispose of contaminated liners and weigh boats as hazardous waste.
-
4. Dissolution:
-
Add solvent to the weighed this compound in a fume hood.
-
Use a vortex mixer or sonicator to aid dissolution as needed, ensuring the container is securely capped.
-
Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Waste Pickup:
-
Store hazardous waste in a designated satellite accumulation area.
-
Contact your institution's EHS department to schedule a waste pickup.
-
Experimental Workflow for Safe Handling of Potent Powdered Compounds
References
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
